Methyl 2-cyano-5-fluorobenzoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 2-cyano-5-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO2/c1-13-9(12)8-4-7(10)3-2-6(8)5-11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVFHFKWDNDKBOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10475189 | |
| Record name | METHYL 2-CYANO-5-FLUOROBENZOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10475189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
606080-43-7 | |
| Record name | METHYL 2-CYANO-5-FLUOROBENZOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10475189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide to Methyl 2-cyano-5-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Methyl 2-cyano-5-fluorobenzoate, a key chemical intermediate in the synthesis of various pharmaceutical compounds. This document details its chemical and physical properties, safety and handling guidelines, a detailed synthesis protocol, and its application in the development of targeted therapies, with a focus on the inhibition of the Poly (ADP-ribose) polymerase (PARP) signaling pathway.
Chemical and Physical Properties
This compound, identified by the CAS number 606080-43-7 , is a fluorinated aromatic compound with the molecular formula C₉H₆FNO₂.[1][2] Its structure, featuring a nitrile group and a methyl ester ortho to each other on a fluorinated benzene ring, makes it a valuable building block in medicinal chemistry. The strategic placement of the fluorine atom can enhance the metabolic stability and binding affinity of derivative compounds.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 606080-43-7 | [1] |
| Molecular Formula | C₉H₆FNO₂ | [1][2] |
| Molecular Weight | 179.15 g/mol | [2] |
| Appearance | White to off-white solid | Inferred from similar compounds |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Density | Not available | |
| Solubility | Soluble in organic solvents such as DMF, THF, and Chloroform. | Inferred from synthesis protocols |
Safety and Handling
Proper handling of this compound is crucial to ensure laboratory safety. The compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.
Table 2: Safety Information for this compound
| Hazard Statement | Precautionary Statement |
| Harmful if swallowed. | Wash skin thoroughly after handling. |
| Causes skin irritation. | Do not eat, drink or smoke when using this product. |
| Causes serious eye irritation. | Wear protective gloves/protective clothing/eye protection/face protection. |
| May cause respiratory irritation. | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. |
| IF ON SKIN: Wash with plenty of soap and water. | |
| IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| Avoid breathing dust/fume/gas/mist/vapors/spray. | |
| Use only outdoors or in a well-ventilated area. | |
| Store in a well-ventilated place. Keep container tightly closed. | |
| Store locked up. | |
| Dispose of contents/container to an approved waste disposal plant. |
Note: This is a summary of potential hazards and precautions. Always refer to the full Safety Data Sheet (SDS) before handling the chemical.
Experimental Protocols: Synthesis of this compound
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction, specifically a cyanation of a bromo-precursor.
Reaction Scheme:
Caption: Synthesis of this compound.
Detailed Methodology:
-
Reactant Preparation: Dissolve Methyl 2-bromo-5-fluorobenzoate in anhydrous N,N-Dimethylformamide (DMF).
-
Degassing: Purge the solution with an inert gas, such as nitrogen, for approximately 5 minutes to remove dissolved oxygen.
-
Addition of Cyanide Source: Add Copper(I) cyanide to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 90°C) and maintain for a period of 90 minutes, or until reaction completion is confirmed by a suitable analytical method (e.g., TLC or LC-MS).
-
Work-up: After cooling to room temperature, the reaction mixture is typically diluted with an organic solvent like ethyl acetate and filtered. The filtrate is then washed with brine and a saturated sodium bicarbonate solution.
-
Purification: The organic layer is dried over a drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be performed if necessary, though for many subsequent steps, the crude product may be of sufficient purity.
Applications in Drug Development: Targeting the PARP Signaling Pathway
This compound is a valuable precursor for the synthesis of various heterocyclic compounds with therapeutic potential, particularly as antineoplastic agents.[3] One of the key areas where such fluorinated benzonitriles are utilized is in the development of Poly (ADP-ribose) polymerase (PARP) inhibitors.[4][5]
PARP enzymes, especially PARP-1, are crucial for the repair of single-strand DNA breaks. In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination repair pathway for double-strand breaks is deficient. Inhibition of PARP in these cancer cells leads to an accumulation of DNA damage that cannot be repaired, resulting in cell death through a process known as synthetic lethality.[6]
The chemical scaffold provided by this compound is instrumental in constructing the core structures of many PARP inhibitors. The cyano and ester groups offer versatile points for chemical modification to optimize the binding affinity and selectivity of the final drug candidate to the PARP enzyme's active site.
Logical Workflow for PARP Inhibitor Discovery:
Caption: Drug discovery workflow for PARP inhibitors.
PARP Signaling Pathway in DNA Repair and Cancer Therapy:
Caption: PARP signaling in DNA repair and its inhibition.
Conclusion
This compound is a critically important chemical intermediate with significant applications in the field of drug discovery and development. Its unique structural features provide a versatile platform for the synthesis of complex bioactive molecules, most notably PARP inhibitors for targeted cancer therapy. A thorough understanding of its properties, safe handling procedures, and synthetic utility is essential for researchers and scientists working at the forefront of medicinal chemistry and pharmaceutical development. Further research into the biological activities of compounds derived from this scaffold holds promise for the development of novel therapeutics.
References
- 1. This compound | CAS#:606080-43-7 | Chemsrc [chemsrc.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. Methyl 3-Cyano-5-fluorobenzoate|CAS 886732-29-2 [benchchem.com]
- 4. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors [jstage.jst.go.jp]
- 5. tandfonline.com [tandfonline.com]
- 6. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Structure and chemical formula of Methyl 2-cyano-5-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Methyl 2-cyano-5-fluorobenzoate, a key building block in modern medicinal chemistry. It covers its chemical structure, properties, synthesis, and reactivity, offering valuable information for its application in research and drug development.
General Information
This compound is an aromatic compound featuring a benzoate backbone substituted with cyano and fluoro groups. These functional groups make it a versatile reagent for creating more complex molecules.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 606080-43-7[1][2][3] |
| Molecular Formula | C₉H₆FNO₂[2][4] |
| Molecular Weight | 179.15 g/mol [2][4][5] |
Chemical Structure
The structure consists of a benzene ring where the methyl ester and cyano groups are positioned ortho to each other, and the fluorine atom is in the para position relative to the cyano group.
2D Structure:
Physicochemical Properties
This table summarizes the key physical and chemical properties of this compound.
| Property | Value | Source |
| Molecular Weight | 179.15 | --INVALID-LINK--[2][3] |
| Appearance | White to off-white powder | Generic |
| Solubility | Soluble in organic solvents like DMF | --INVALID-LINK--[2] |
Note: Specific values for properties like melting and boiling points are not consistently available across public sources and should be confirmed with a certificate of analysis from a supplier.
Synthesis Protocol
A common laboratory-scale synthesis of this compound involves a cyanation reaction using a bromine precursor.
Reaction: Synthesis from Methyl 2-bromo-5-fluorobenzoate.
Experimental Protocol:
-
Reactant Preparation: Dissolve Methyl 2-bromo-5-fluorobenzoate (e.g., 3.0 g, 12.87 mmol) in anhydrous N,N-Dimethylformamide (DMF) (e.g., 18 mL).[2]
-
Degassing: Pass nitrogen gas through the solution for approximately 5 minutes to remove dissolved oxygen.[2]
-
Addition of Cyanide Source: Add cuprous(I) cyanide (CuCN) (e.g., 2.3 g, 25.74 mmol) to the reaction mixture.[2]
-
Reaction Conditions: Heat the mixture under reflux for about 90 minutes.[2] The reaction progress should be monitored (e.g., by TLC or GC-MS).
-
Work-up and Purification: After the reaction is complete, the mixture is typically cooled, diluted with water, and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified, often through column chromatography, to yield the final product.
Below is a diagram illustrating the workflow for the synthesis of this compound.
Caption: Synthesis workflow of this compound.
Reactivity and Applications in Drug Development
This compound is a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[6] Its utility stems from the reactivity of its three distinct functional groups: the methyl ester, the cyano group, and the fluorine atom on the aromatic ring.
-
Ester Group: The methyl ester can undergo hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. It can also be converted to amides by reacting with amines.
-
Cyano Group: The nitrile can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to a primary amine.[6] This provides a route to introduce nitrogen-containing functionalities.
-
Fluoro Group: The fluorine atom activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions, where it can be displaced by various nucleophiles.[6] Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[6]
This trifunctional nature allows for sequential and site-selective modifications, making it an essential building block for constructing diverse molecular scaffolds for therapeutic applications, including the development of antineoplastic agents.[6]
The logical relationship of its functional groups and their potential transformations is outlined in the diagram below.
Caption: Reactivity pathways of this compound.
References
A Technical Guide to the Molecular Properties of Methyl 2-cyano-5-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of the molecular weight and mass of Methyl 2-cyano-5-fluorobenzoate, a chemical compound of interest in various research and development applications. The information is presented to be accessible and useful for professionals in the fields of chemistry and drug development.
Quantitative Molecular Data
The molecular formula for this compound is C₉H₆FNO₂.[1][2] Based on this, the following molecular weights and masses have been determined.
| Parameter | Value | Unit |
| Molecular Weight | 179.15 | g/mol |
| Monoisotopic Mass | 179.03825 | Da |
| Exact Mass | 179.03800 | Da |
Experimental Protocols
The determination of the molecular weight and mass of a compound like this compound is typically achieved through mass spectrometry.
Mass Spectrometry for Molecular Mass Determination
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.
-
Objective: To determine the precise molecular mass of the analyte.
-
Methodology:
-
Sample Preparation: A small, pure sample of this compound is dissolved in a suitable volatile solvent.
-
Ionization: The sample is introduced into the mass spectrometer and ionized. Common ionization techniques for a molecule of this nature include Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., Time-of-Flight (TOF), Quadrupole, or Orbitrap) based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.
-
Data Analysis: The peak in the mass spectrum corresponding to the molecular ion (or a common adduct) is used to determine the experimental monoisotopic mass of the compound. The molecular weight is the weighted average of the masses of its isotopes.
-
Illustrative Workflow
The following diagram outlines the general workflow for determining the molecular weight and mass of a chemical compound.
Caption: Workflow for Molecular Weight and Mass Determination.
References
An In-depth Technical Guide to the Core Chemical Properties of Methyl 2-cyano-5-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental chemical properties of Methyl 2-cyano-5-fluorobenzoate, a key intermediate in various synthetic applications, particularly in the pharmaceutical industry. This document outlines its physicochemical characteristics, spectral data, and relevant experimental protocols to support research and development activities.
Core Chemical Properties
This compound is a substituted aromatic compound with the chemical formula C₉H₆FNO₂. Its structure incorporates a methyl ester, a cyano group, and a fluorine atom on the benzene ring, making it a versatile building block in organic synthesis.
| Property | Value | Source |
| CAS Number | 606080-43-7 | [1][2][3][4][5] |
| Molecular Formula | C₉H₆FNO₂ | [5] |
| Molecular Weight | 179.15 g/mol | [5] |
| Boiling Point | 303.3°C at 760 mmHg | [3] |
| Melting Point | Data not available | |
| Solubility | Data not available | |
| Appearance | White powder |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of chemical compounds. The following data has been reported for this compound.
1H NMR Spectrum
A proton Nuclear Magnetic Resonance (1H NMR) spectrum is available for this compound.[6]
13C NMR Spectrum
Infrared (IR) Spectrum
Mass Spectrometry (MS)
Mass spectrometry data confirms the molecular weight of the compound.
| Ion | Calculated m/z | Measured m/z | Source |
| [M+H]⁺ | 180.0 | 180.0 |
Experimental Protocols
The following sections detail generalized experimental methodologies for determining the key chemical properties of organic compounds like this compound.
Melting Point Determination
The melting point of a solid organic compound can be determined using a capillary tube method with a melting point apparatus or a Thiele tube.[1][7][8]
Procedure:
-
A small, finely powdered sample of the compound is packed into a capillary tube.[1][7]
-
The capillary tube is placed in a melting point apparatus or attached to a thermometer and immersed in a heating bath (e.g., Thiele tube).[7]
-
The sample is heated slowly and evenly.[7]
-
The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.[7] A narrow melting range typically indicates a high degree of purity.
Solubility Determination
The solubility of a compound in various solvents provides insights into its polarity and potential applications.
Procedure:
-
A small, accurately weighed amount of the solute (e.g., 1-5 mg) is placed in a vial.
-
A measured volume of the solvent is added incrementally.
-
The mixture is agitated vigorously after each addition.
-
The process is continued until the solute is completely dissolved. The solubility can then be expressed quantitatively (e.g., in mg/mL or mol/L).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.
1H and 13C NMR Sample Preparation:
-
Dissolve approximately 5-20 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a standard 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Procedure (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.
Procedure (Electron Ionization - EI):
-
A small amount of the sample is introduced into the mass spectrometer.
-
The sample is vaporized and then ionized by a high-energy electron beam.
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion, generating a mass spectrum.
Logical Workflow for Compound Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.
Caption: Workflow for the synthesis and characterization of this compound.
References
- 1. byjus.com [byjus.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. This compound | CAS#:606080-43-7 | Chemsrc [chemsrc.com]
- 4. This compound | 606080-43-7 [chemicalbook.com]
- 5. 606080-43-7|this compound|BLD Pharm [bldpharm.com]
- 6. This compound(606080-43-7) 1H NMR spectrum [chemicalbook.com]
- 7. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
The Synthetic Versatility of Methyl 2-cyano-5-fluorobenzoate: A Gateway to Novel Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Core Abstract: Methyl 2-cyano-5-fluorobenzoate is a key aromatic building block with significant potential in medicinal chemistry and materials science. Its trifunctional nature, featuring a methyl ester, a cyano group, and a fluorine atom on a benzene ring, offers a versatile platform for the synthesis of complex molecular architectures. This guide explores the synthesis, reactivity, and, most notably, the application of this compound as a precursor in the development of targeted cancer therapies, with a special focus on Poly(ADP-ribose) polymerase (PARP) inhibitors. Detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways are provided to empower researchers in leveraging this valuable synthetic intermediate.
Physicochemical Properties and Spectroscopic Data
This compound is a white to off-white solid. A summary of its key physical and spectroscopic properties is presented below.
| Property | Value |
| CAS Number | 606080-43-7 |
| Molecular Formula | C₉H₆FNO₂ |
| Molecular Weight | 179.15 g/mol |
| Boiling Point | 303.3 °C at 760 mmHg |
| ¹H NMR (500 MHz, CDCl₃) | δ 7.82-7.87 (m, 2H), 7.38 (dt, 1H), 4.04 (s, 3H) |
| Mass Spectrometry (MS-ESI) | m/z 180 [M+H]⁺ |
| Elemental Analysis | Calculated: C 60.34%, H 3.38%, N 7.82%; Determined: C 60.41%, H 3.39%, N 7.79% |
Synthesis of this compound
Two primary synthetic routes for the preparation of this compound are well-documented, offering flexibility in starting material selection.
Cyanation of Methyl 2-bromo-5-fluorobenzoate
This method involves a nucleophilic aromatic substitution reaction where the bromo substituent is displaced by a cyanide group.
Experimental Protocol:
-
Dissolve Methyl 2-bromo-5-fluorobenzoate (3.0 g, 12.87 mmol) in anhydrous N,N-Dimethylformamide (DMF) (18 mL).
-
Degas the solution by bubbling nitrogen gas through it for 5 minutes.
-
Add cuprous(I) cyanide (2.3 g, 25.74 mmol) to the reaction mixture and degas with nitrogen for an additional 5 minutes.
-
Heat the mixture to reflux and maintain for 90 minutes.
-
After cooling to room temperature, add a 10% aqueous solution of sodium cyanide and extract the product with dichloromethane.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification can be achieved by column chromatography on silica gel.
-
Yield: Approximately 77%.
Esterification of 2-Cyano-5-fluorobenzoic Acid
This route involves the esterification of the corresponding carboxylic acid.
Experimental Protocol:
-
Suspend 2-Cyano-5-fluoro-benzoic acid (16.0 g, 96.9 mmol) in methanol (161 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add acetyl chloride (30.4 g, 387.6 mmol) dropwise to the stirred suspension.
-
Allow the reaction mixture to stir overnight while gradually warming to room temperature.
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Dilute the residue with dichloromethane and wash with a diluted aqueous solution of sodium bicarbonate.
-
Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography (eluent: hexane/ethyl acetate) to obtain the final product.
-
Yield: 86.0%.
Chemical Reactivity and Synthetic Utility
The three functional groups of this compound offer a rich landscape for chemical transformations, making it a valuable intermediate in multi-step syntheses.
-
The Cyano Group: This group can undergo a variety of transformations. It can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. Reduction of the cyano group, for instance with a borane reducing agent, yields a primary amine. Furthermore, it can react with organometallic reagents like Grignard reagents to form ketones.
-
The Methyl Ester: The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid. It can also undergo amidation with various amines to form a wide range of benzamide derivatives.
-
The Fluoro Group: The fluorine atom, activated by the electron-withdrawing cyano and ester groups, is susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of various nucleophiles, such as amines and alkoxides, to further functionalize the aromatic ring.
Application in the Synthesis of PARP Inhibitors
A significant application of fluorinated benzonitrile derivatives, including this compound, is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors. These inhibitors represent a major breakthrough in the treatment of cancers with deficiencies in the DNA damage repair pathway, particularly those with BRCA1/2 mutations.
The core principle behind the efficacy of PARP inhibitors is synthetic lethality . In healthy cells, single-strand DNA breaks are primarily repaired by the base excision repair (BER) pathway, where PARP1 plays a crucial role. If PARP is inhibited, these single-strand breaks can escalate to more lethal double-strand breaks during DNA replication. In cells with functional BRCA1 and BRCA2 proteins, these double-strand breaks can be efficiently repaired through homologous recombination. However, in cancer cells with mutated BRCA1/2, this repair pathway is compromised. The inhibition of PARP in these cells leads to an accumulation of unrepaired double-strand breaks, ultimately triggering cell death.
Below is a diagram illustrating the PARP1 signaling pathway and the mechanism of action of PARP inhibitors.
Figure 1: The PARP1 signaling pathway and the mechanism of synthetic lethality induced by PARP inhibitors in BRCA-deficient cancer cells.
Synthetic Approach to Olaparib Analogues
The PARP inhibitor Olaparib is a prominent example of a drug whose synthesis involves a fluorinated benzonitrile core. While not a direct product of this compound, its synthesis from the closely related 2-fluoro-5-formylbenzonitrile highlights the utility of this class of compounds. A plausible synthetic transformation from this compound would involve reduction of the methyl ester to the corresponding alcohol, followed by oxidation to the aldehyde, 2-fluoro-5-formylbenzonitrile.
A generalized workflow for the synthesis of a key intermediate for Olaparib and related PARP inhibitors is presented below.
Figure 2: A representative synthetic workflow towards the PARP inhibitor Olaparib, highlighting the role of a 2-fluorobenzonitrile intermediate.
Biological Activity of PARP Inhibitors
The potency of PARP inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀) against the PARP enzyme and their cytotoxic effects on cancer cell lines.
| Compound | PARP-1 IC₅₀ (nM) | Cell Line (BRCA status) | Cytotoxicity (IC₅₀/EC₅₀) |
| Olaparib | 1-5 | Capan-1 (BRCA2 mutant) | 5 nM |
| Rucaparib | 1.4 | MX-1 (BRCA1 mutant) | 0.3 nM |
| Niraparib | 3.8 | - | - |
| Talazoparib | 0.57 | - | - |
| Y49 (Rucaparib analogue) | 0.96 | MX-1 (BRCA1 mutant) | Potent inhibition |
Note: IC₅₀ values can vary depending on the specific assay conditions.
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis. Its strategic placement of three distinct functional groups allows for a wide range of chemical modifications, making it an attractive starting material for the construction of complex molecules. The demonstrated utility of closely related fluorinated benzonitriles in the synthesis of potent PARP inhibitors for cancer therapy underscores the significant potential of this compound in drug discovery and development. The experimental protocols and pathway analyses provided in this guide offer a solid foundation for researchers to explore and exploit the synthetic potential of this compound in their quest for novel therapeutic agents and advanced materials.
Literature review on substituted benzonitriles
An In-depth Technical Guide to Substituted Benzonitriles: Synthesis, Reactivity, and Applications in Drug Discovery
Introduction
Substituted benzonitriles, organic compounds featuring a cyano group attached to a benzene ring, are a cornerstone of modern medicinal chemistry and materials science.[1] Their unique electronic characteristics and synthetic versatility have established them as a "privileged scaffold" in the design of novel therapeutic agents.[2][3] The nitrile group's strong electron-withdrawing nature and its capacity to act as a bioisostere for carbonyl and hydroxyl groups allow for fine-tuning of a molecule's physicochemical and pharmacokinetic properties.[4][5] This technical guide provides a comprehensive review of the synthesis, reactivity, and diverse biological applications of substituted benzonitriles, offering valuable data, protocols, and mechanistic insights for researchers, scientists, and drug development professionals.[1][3]
Synthesis of Substituted Benzonitriles
The preparation of substituted benzonitriles can be achieved through several synthetic routes. The selection of a particular method often depends on the availability of starting materials, tolerance of other functional groups, and desired reaction yield.[6] Key methods include the cyanation of aryl halides, the transformation of anilines, and direct synthesis from aldehydes or carboxylic acids.
Comparative Analysis of Synthetic Methods
The yields of various synthetic strategies for producing substituted benzonitriles are summarized below.
| Method | Starting Material | Reagents/Catalyst | Key Features |
| Sandmeyer Reaction | Substituted Anilines | NaNO₂, HCl; CuCN | Well-established, classic route via a diazonium salt intermediate; yields can be variable.[6] |
| Rosenmund-von Braun | Substituted Aryl Halides | CuCN | Traditional method requiring harsh conditions, though modern variations have improved yields.[6] |
| Palladium-Catalyzed Cyanation | Substituted Aryl Halides/Triflates | Pd catalyst (e.g., Pd(PPh₃)₄), Cyanide source (e.g., Zn(CN)₂) | High functional group tolerance and generally good to excellent yields under milder conditions. |
| From Aldehydes | Substituted Benzaldehydes | NH₂OH·HCl, followed by dehydrating agent | A common one-pot synthesis route for converting aldehydes to nitriles.[6][7] |
| Paired Electrosynthesis | Substituted Benzoic Acids | Electrolysis in liquid NH₃ with an iodide salt | A novel, green method that avoids toxic reagents and expensive catalysts.[8][9][10][11] |
Quantitative Yield Data for Synthetic Routes
The following tables present reported yields for the synthesis of various substituted benzonitriles, categorized by reaction type.
Table 1: Sandmeyer Reaction Yields [6]
| Starting Material (Substituted Aniline) | Product (Substituted Benzonitrile) | Yield (%) |
| 4-Nitroaniline | 4-Nitrobenzonitrile | 93% |
| 2-Methylaniline | 2-Methylbenzonitrile | 85% |
| 4-Bromoaniline | 4-Bromobenzonitrile | 75% |
| 2-Chloroaniline | 2-Chlorobenzonitrile | 68% |
| 4-Methoxyaniline | 4-Methoxybenzonitrile | 52% |
Table 2: Rosenmund-von Braun Reaction Yields
| Starting Material (Substituted Aryl Halide) | Product (Substituted Benzonitrile) | Yield (%) |
| 1-Bromo-4-nitrobenzene | 4-Nitrobenzonitrile | 95% |
| 1-Iodo-2-methylbenzene | 2-Methylbenzonitrile | 88% |
| 1-Bromo-4-methoxybenzene | 4-Methoxybenzonitrile | 82% |
Experimental Protocols
Protocol 1: Sandmeyer Reaction for 4-Nitrobenzonitrile Synthesis [6]
-
Diazotization: Dissolve 4-nitroaniline in aqueous hydrochloric acid and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C to form the diazonium salt.
-
Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and sodium cyanide in water.
-
Add the cold diazonium salt solution to the cyanide solution slowly. An effervescence will be observed.
-
Work-up: Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 30 minutes to ensure complete reaction.
-
Cool the mixture, and collect the solid product by filtration.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 4-nitrobenzonitrile.
Protocol 2: Paired Electrosynthesis of Benzonitrile from Benzoic Acid [8][10]
-
Setup: Use an undivided electrochemical cell equipped with a lead (Pb) cathode and a platinum (Pt) anode.
-
Electrolyte: Prepare a solution of benzoic acid and a supporting electrolyte (e.g., tetraethylammonium iodide) in liquid ammonia at room temperature.
-
Electrolysis: Apply a constant current to the cell. Benzoic acid is reduced at the cathode to benzyl alcohol, while the iodide anion is oxidized at the anode to iodine.[8][9][10][11]
-
Chemical Conversion: The electrochemically generated benzyl alcohol and iodine react in the liquid ammonia medium to form benzonitrile.[8][10]
-
Analysis: After electrolysis (e.g., 1 hour), the conversion rate and current efficiency can be determined using techniques like gas chromatography. After 1 hour of electrolysis, the current efficiency for the reduction of benzoic acid to benzyl alcohol was reported as 32%, and the conversion rate from benzyl alcohol to benzonitrile was 6%.[8][10]
Biological Activities and Applications in Drug Development
Benzonitrile derivatives exhibit a remarkable range of biological activities, making them highly valuable in the search for new drugs.[2] They have been extensively investigated as anticancer, antimicrobial, antiviral, and enzyme-inhibiting agents.[3]
Anticancer Activity
Benzonitrile-containing compounds have shown significant potential as anticancer agents by targeting key cellular processes like cell division and signaling pathways.[2][3]
1. Tubulin Polymerization Inhibition: A primary mechanism of action is the disruption of microtubule dynamics.[2] Certain benzonitrile derivatives bind to tubulin, inhibiting its polymerization into microtubules. This is crucial for the formation of the mitotic spindle during cell division, and its disruption leads to cell cycle arrest and apoptosis in cancer cells.[2][3]
2. Kinase Inhibition: Many kinases, which are often overactive in cancer, have been successfully targeted by benzonitrile derivatives. These include inhibitors of Tankyrase, mTOR, and TBK1/IKKε.[3]
3. PD-1/PD-L1 Interaction Inhibition: The PD-1/PD-L1 immune checkpoint is a key target for cancer immunotherapy. Biphenyl-triazole-benzonitrile derivatives have been developed as potent inhibitors of this interaction, helping to restore the immune system's ability to recognize and attack tumor cells.[12]
Table 3: Anticancer Activity of Benzonitrile Derivatives [2]
| Compound Class | Example Compound | Cancer Cell Line | IC₅₀ |
| 2-Phenylacrylonitriles | Compound 1g2a | HCT116 (Colon) | 5.9 nM |
| 2-Phenylacrylonitriles | Compound 1g2a | BEL-7402 (Liver) | 7.8 nM |
| Benzotriazole-acrylonitriles | Compound 2.2 | MGC (Stomach) | 3.72 ± 0.11 µM |
| Benzotriazole-acrylonitriles | Compound 2.5 | A549 (Lung) | 5.47 ± 1.11 µM |
| Biphenyl-1,2,3-Triazol-Benzonitrile | Compound 7 | (PD-1/PD-L1 Inhibition) | 8.52 µM |
Protocol 3: Evaluation of Anticancer Activity (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., HCT116, A549) in a 96-well plate at a specific density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test benzonitrile derivatives and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Read the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation: Calculate the percentage of cell viability compared to an untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial and Antiviral Activity
Benzonitrile derivatives have also shown promise as agents against bacterial, fungal, and viral pathogens.[2]
-
Antibacterial/Antifungal: The mechanism for some derivatives involves the inhibition of penicillin-binding proteins (PBPs), which are essential for building the bacterial cell wall.[2][3] This disruption leads to cell lysis and death.
-
Antiviral: Potent activity has been noted against Hepatitis C Virus (HCV) and picornaviruses.[2][3] Certain 2-((4-Arylpiperazin-1-yl)methyl)benzonitrile derivatives act by blocking the early stages of the HCV life cycle, preventing the virus from entering host cells.[3]
Table 4: Antiviral Activity of Benzonitrile Derivatives [3]
| Compound Class | Lead Compound | Target Virus | EC₅₀ |
| 2-((4-Arylpiperazin-1-yl)methyl)benzonitrile | L0909 | Hepatitis C Virus (HCV) | 0.022 µM |
Protocol 4: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method) [2]
-
Inoculation: Uniformly spread a standardized inoculum of a target microorganism (e.g., S. aureus) onto the surface of an agar plate.
-
Well Creation: Use a sterile cork borer to create wells of a defined diameter in the agar.
-
Compound Addition: Add a specific volume and concentration of the test benzonitrile compound solution into each well.
-
Incubation: Incubate the plate under conditions suitable for the microorganism's growth (e.g., 37 °C for 24 hours for bacteria).
-
Measurement: Measure the diameter of the zone of growth inhibition around each well. A larger diameter indicates greater antimicrobial activity.
Enzyme Inhibition
The benzonitrile scaffold is a key component in many potent and selective enzyme inhibitors.
-
Xanthine Oxidase Inhibitors: A series of 5-(4-(pyridin-4-yl)-1H-1,2,3-triazol-1-yl)benzonitrile derivatives have been identified as micromolar inhibitors of xanthine oxidase, an enzyme involved in gout.[13]
-
Aromatase Inhibitors: Several substituted benzonitriles, such as fadrozole, are selective inhibitors of the aromatase enzyme and are used in treating estrogen-dependent diseases. The para-position of the nitrile is essential for this inhibitory activity.[4]
Table 5: Enzyme Inhibitory Activity of Benzonitrile Derivatives [13]
| Compound | Target Enzyme | IC₅₀ | Inhibition Type |
| Compound 1j | Xanthine Oxidase | 8.1 µM | - |
| Compound 1k | Xanthine Oxidase | 6.7 µM | Mixed-type |
Conclusion
The substituted benzonitrile scaffold is a remarkably versatile and privileged structure in drug discovery and organic synthesis.[2] The ability to modulate electronic properties and biological activity through substitution on the benzene ring makes these compounds highly attractive for developing novel therapeutics.[1] This guide has summarized key synthetic methodologies, highlighted diverse biological activities against cancer, microbes, and viruses, and provided standardized protocols for their evaluation. The continued exploration of benzonitrile derivatives promises to yield new and effective agents for a wide range of diseases.[2][3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. US20030220504A1 - Synthesis of benzonitriles from substituted benzaldehyde - Google Patents [patents.google.com]
- 8. Direct cyanation reaction from benzoic acid to benzonitrile by paired electrosynthesis in liquid ammonia - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. [PDF] Direct cyanation reaction from benzoic acid to benzonitrile by paired electrosynthesis in liquid ammonia | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Evaluation of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives as PD-1/PD-L1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and biological evaluation of 5-(4-(pyridin-4-yl)-1H-1,2,3-triazol-1-yl)benzonitrile derivatives as xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methyl 2-cyano-5-fluorobenzoate: A Versatile Building Block in Modern Chemical Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Methyl 2-cyano-5-fluorobenzoate is a strategically functionalized aromatic compound that has emerged as a crucial intermediate and building block in the synthesis of a wide array of complex organic molecules. Its unique arrangement of a cyano group, a methyl ester, and a fluorine atom on the benzene ring imparts a versatile reactivity profile, making it particularly valuable in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its role in the development of novel therapeutic agents.
Physicochemical and Spectroscopic Properties
The physical and spectroscopic data of this compound are essential for its identification, characterization, and use in quantitative synthetic work.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 606080-43-7[1][2][3] |
| Molecular Formula | C₉H₆FNO₂[1][4] |
| Molecular Weight | 179.15 g/mol [1][4] |
| Purity | Typically ≥97% |
| Appearance | White to Off-White Solid[5] |
Table 2: ¹H NMR Spectroscopic Data of this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 4.04 | s | 3H | -OCH₃ |
| 7.38 | dt | 1H | Ar-H |
| 7.82-7.87 | m | 2H | Ar-H |
| Solvent: CDCl₃, Frequency: 500 MHz[1] |
Synthesis of this compound
The preparation of this compound can be achieved through several synthetic routes. Two common methods are highlighted below.
Cyanation of Methyl 2-bromo-5-fluorobenzoate
A prevalent method involves the substitution of a bromine atom with a cyano group using a cyanide source, typically cuprous(I) cyanide.
-
Reaction Setup: Dissolve Methyl 2-bromo-5-fluorobenzoate (3.0 g, 12.87 mmol) in anhydrous N,N-Dimethylformamide (DMF) (18 mL) in a round-bottom flask equipped with a reflux condenser.[1]
-
Degassing: Degas the solution by bubbling nitrogen gas through it for 5 minutes.[1]
-
Addition of Reagent: Add cuprous(I) cyanide (2.3 g, 25.74 mmol) to the reaction mixture and degas with nitrogen for an additional minute.[1]
-
Reaction: Heat the mixture to reflux and maintain for 90 minutes.[1]
-
Work-up: After cooling, add 10% aqueous sodium cyanide solution and extract the product with dichloromethane (DCM). Dry the organic phase and remove the solvent under vacuum.[1]
-
Purification: The crude product can be further purified by dissolving in toluene, washing with deionized water, drying the organic phase with anhydrous magnesium sulfate, and removing the solvent under vacuum to yield the final product (77% yield).[1]
Caption: Synthesis of this compound from its bromo-precursor.
Esterification of 2-Cyano-5-fluoro-benzoic acid
Another common approach is the esterification of the corresponding carboxylic acid.
-
Reaction Setup: Suspend 2-Cyano-5-fluoro-benzoic acid (16.0 g, 96.9 mmol) in methanol (161 mL) in a suitable flask at 0°C.[1]
-
Reagent Addition: Add acetyl chloride (30.4 g, 387.6 mmol) dropwise to the stirred suspension at 0°C.[1]
-
Reaction: Allow the reaction mixture to stir overnight.[1]
-
Work-up: Filter the mixture and concentrate the filtrate. Dilute the residue with dichloromethane, wash with a diluted sodium hydrogen carbonate solution, and dry with sodium sulfate.[1]
-
Purification: Concentrate the solution and purify the residue by column chromatography (hexane:ethyl acetate) to obtain the product (86% yield).[1]
References
Methodological & Application
Application Notes and Protocols: Synthesis of Methyl 2-cyano-5-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-cyano-5-fluorobenzoate is a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. The presence of the fluorine atom and the cyano group makes it a versatile building block for creating complex molecules with enhanced biological activity and metabolic stability. This document provides a detailed protocol for the synthesis of this compound via a copper-catalyzed cyanation reaction.
Reaction Scheme
The synthesis of this compound is achieved through the reaction of Methyl 2-bromo-5-fluorobenzoate with copper(I) cyanide in a polar aprotic solvent.
Caption: Reaction scheme for the synthesis of this compound.
Materials and Reagents
| Substance | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Properties |
| Methyl 2-bromo-5-fluorobenzoate | 6942-39-8 | C₈H₆BrFO₂ | 233.04 | Colorless to light yellow liquid; Boiling Point: 247.5±25.0 °C; Density: 1.577±0.06 g/cm³[1][2][3] |
| Copper(I) Cyanide | 544-92-3 | CuCN | 89.56 | Off-white to cream-colored powder; Melting Point: 474 °C; Density: 2.92 g/cm³[4][5] |
| N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | 73.09 | Colorless liquid; Boiling Point: 153 °C; Density: 0.944 g/mL[6][7] |
| Product: this compound | 606080-43-7 | C₉H₆FNO₂ | 179.15 | -[6] |
Experimental Protocol
This protocol is based on a reported synthesis with a 77% yield.[6]
1. Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 2-bromo-5-fluorobenzoate (3.0 g, 12.87 mmol) in anhydrous N,N-Dimethylformamide (DMF) (18 mL).[6]
-
Degas the solution by bubbling nitrogen gas through it for 5 minutes.[6]
2. Reaction Execution:
-
To the degassed solution, add copper(I) cyanide (2.3 g, 25.74 mmol).[6]
-
Degas the reaction mixture again with nitrogen for a few minutes.
-
Heat the mixture to reflux and maintain for 90 minutes.[6] The reaction progress can be monitored by thin-layer chromatography (TLC).
3. Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Add a 10% aqueous sodium cyanide (NaCN) solution and extract the product with dichloromethane (DCM).[6] Caution: Handle NaCN with extreme care in a well-ventilated fume hood.
-
Dry the combined organic layers.[6]
-
Remove the solvent under reduced pressure.[6]
-
Dissolve the crude product in toluene and wash once with deionized water.[6]
-
Dry the organic phase with anhydrous magnesium sulfate (MgSO₄) and filter.[6]
-
Remove the solvent under vacuum to yield the crude this compound.[6] The product can be used in subsequent steps without further purification or can be purified by column chromatography.[6]
Characterization Data
-
¹H NMR (500 MHz, CDCl₃): δ 7.82-7.87 (m, 2H), 7.38 (dt, 1H), 4.04 (s, 3H).[6]
Synthesis Workflow
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times.
-
Copper(I) cyanide and sodium cyanide are highly toxic. Avoid inhalation, ingestion, and skin contact. Use appropriate containment and handling procedures.
-
N,N-Dimethylformamide is a skin and eye irritant. Handle with care.
-
Refer to the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. Methyl 3-Cyano-5-fluorobenzoate|CAS 886732-29-2 [benchchem.com]
- 2. 606080-43-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. 886732-29-2 CAS MSDS (METHYL 3-CYANO-5-FLUOROBENZOATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. CN111018740B - Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester - Google Patents [patents.google.com]
- 5. This compound | 606080-43-7 [chemicalbook.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. Methyl 5-cyano-2-fluorobenzoate | 337362-21-7 [m.chemicalbook.com]
Application Notes and Protocols: The Use of Methyl 2-cyano-5-fluorobenzoate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-cyano-5-fluorobenzoate is a versatile aromatic building block with significant potential in pharmaceutical synthesis. The strategic placement of its functional groups—a cyano moiety, a methyl ester, and a fluorine atom on the benzene ring—offers multiple avenues for chemical modification. Fluorine-containing compounds are of particular interest in drug development due to their enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1] This document provides an overview of the synthetic utility of this compound, detailed experimental protocols for its synthesis and potential transformations, and insights into the biological pathways that can be targeted by molecules derived from this scaffold.
The presence of both an electron-withdrawing cyano group and a fluorine atom activates the aromatic ring for nucleophilic aromatic substitution, making it a valuable precursor for the synthesis of complex heterocyclic compounds.[1] These heterocyclic structures are often the core of modern therapeutics, including antineoplastic and antibacterial agents.[1][2]
Synthetic Utility and Key Reactions
This compound serves as a scaffold for a variety of chemical transformations, enabling the construction of diverse molecular architectures. The primary reaction sites are the cyano group, the methyl ester, and the fluorine-substituted aromatic ring.
Reactions of the Cyano Group
The cyano group is a versatile functional handle that can be converted into several other important moieties:
-
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide.[1]
-
Reduction: The cyano group can be reduced to a primary amine (-CH₂NH₂).[1]
-
Cyclization: The nitrile is a key participant in the formation of various nitrogen-containing heterocycles.
Reactions of the Methyl Ester
The methyl ester can be readily modified:
-
Hydrolysis: Saponification with a base will yield the corresponding carboxylic acid.
-
Amidation: Reaction with amines can form a wide range of amides.
Reactions involving the Fluorinated Aromatic Ring
The fluorine atom can be displaced via nucleophilic aromatic substitution (SNAr), a powerful tool in medicinal chemistry for creating functionalized aromatic compounds.[1] The electron-withdrawing nature of the cyano and ester groups facilitates this reaction by stabilizing the intermediate Meisenheimer complex.[1]
Experimental Protocols
Synthesis of this compound
There are two primary routes for the synthesis of this compound.
Route 1: From 2-Cyano-5-fluorobenzoic acid [3]
This method involves the esterification of the corresponding carboxylic acid.
-
Step 1: Esterification
-
Suspend 16.0 g (96.9 mmol) of 2-Cyano-5-fluorobenzoic acid in 161 ml of methanol in a suitable reaction vessel.
-
Cool the stirred suspension to 0°C.
-
Slowly add 30.4 g (387.6 mmol) of acetyl chloride dropwise to the reaction mixture.
-
Allow the reaction mixture to stir overnight.
-
Filter the mixture and concentrate the filtrate.
-
Dilute the residue with dichloromethane and wash with a diluted sodium hydrogen carbonate solution.
-
Dry the organic layer with sodium sulphate and concentrate.
-
Purify the residue by column chromatography (hexane:ethyl acetate) to yield the final product.
-
Route 2: From Methyl 2-bromo-5-fluorobenzoate [3]
This route involves a cyanation reaction.
-
Step 1: Cyanation
-
Dissolve 3.0 g (12.87 mmol) of Methyl 2-bromo-5-fluorobenzoate in 18 mL of anhydrous DMF.
-
Degas the solution by passing N₂ gas through it for 5 minutes.
-
Add 2.3 g (25.74 mmol) of cuprous(I) cyanide to the reaction mixture and degas again.
-
Heat the reaction mixture under reflux for 90 minutes.
-
Upon completion of the reaction, add 10% aqueous NaCN and extract the mixture with dichloromethane (DCM).
-
Dry the DCM phase and remove the solvent under vacuum.
-
Dissolve the crude product in toluene and wash once with deionized water.
-
Dry the organic phase with anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under vacuum to afford the crude product.
-
| Parameter | Route 1: Esterification [3] | Route 2: Cyanation [3] |
| Starting Material | 2-Cyano-5-fluorobenzoic acid | Methyl 2-bromo-5-fluorobenzoate |
| Key Reagent | Acetyl chloride | Cuprous(I) cyanide |
| Solvent | Methanol | Anhydrous DMF |
| Reaction Temperature | 0°C to room temperature | Reflux |
| Reaction Time | Overnight | 90 minutes |
| Yield | 86.0% | 77% (crude) |
Exemplary Synthesis of a Pharmaceutical Intermediate
The following protocol describes a hypothetical, yet chemically plausible, synthesis of an aminated derivative from this compound, a common step in the formation of heterocyclic drug cores.
-
Step 1: Nucleophilic Aromatic Substitution with Hydrazine
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to obtain the corresponding hydrazinyl derivative.
-
Application in the Synthesis of Antibacterial Agents
While a direct synthesis of a marketed drug from this compound is not prominently featured in the literature, the structurally related compound, 2,4-dichloro-3-cyano-5-fluorobenzoic acid, is a key intermediate in the synthesis of Finafloxacin hydrochloride, a fluoroquinolone antibiotic.[2] This highlights the utility of the cyanofluorobenzoic acid scaffold in developing novel antibacterial agents.
A plausible synthetic pathway towards such antibacterial agents could involve the initial conversion of this compound to a more functionalized core, followed by the construction of the quinolone ring system.
Signaling Pathway: Bacterial Topoisomerase Inhibition
Many modern antibiotics, including the novel triazaacenaphthylene Gepotidacin, function by inhibiting bacterial DNA topoisomerases (gyrase and topoisomerase IV).[4][5] These enzymes are crucial for bacterial DNA replication, and their inhibition leads to bacterial cell death. Given the structural similarities of potential derivatives of this compound to known antibacterial agents, this is a relevant biological target.
References
- 1. Gepotidacin synthesis - chemicalbook [chemicalbook.com]
- 2. This compound | CAS#:606080-43-7 | Chemsrc [chemsrc.com]
- 3. WO2021219637A1 - Crystalline forms of gepotidacin - Google Patents [patents.google.com]
- 4. In vitro activity of the novel triazaacenaphthylene gepotidacin (GSK2140944) against MDR Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of Methyl 2-cyano-5-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-cyano-5-fluorobenzoate is a versatile aromatic building block extensively utilized in medicinal chemistry and materials science. The strategic placement of two potent electron-withdrawing groups, a cyano (-CN) group and a methyl ester (-COOCH₃), ortho and para to a fluorine atom, significantly activates the aromatic ring for nucleophilic aromatic substitution (SNAr).[1] This activation facilitates the displacement of the fluoride ion by a wide array of nucleophiles under relatively mild conditions, making it an ideal substrate for the synthesis of diverse and complex molecular scaffolds.
The SNAr reaction proceeds via a two-step addition-elimination mechanism. Initially, the nucleophile attacks the electrophilic carbon atom bearing the fluorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][3] The negative charge of this intermediate is effectively delocalized by the ortho-cyano and para-ester groups. Subsequently, the fluoride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product.[1] The high electronegativity of fluorine makes it an excellent leaving group in this context, often leading to faster reaction rates compared to other halogens.[4]
These application notes provide detailed protocols and quantitative data for the SNAr of this compound with various classes of nucleophiles, including amines, phenols, and thiols.
Applications in Drug Discovery and Organic Synthesis
The derivatives synthesized from this compound are valuable intermediates in the development of novel therapeutics and functional materials. The ability to introduce diverse functionalities at the 5-position allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. For instance, substituted benzonitriles are key components in a variety of biologically active compounds, including enzyme inhibitors and receptor modulators.
Data Presentation: Summary of Reaction Conditions and Yields
The following tables summarize typical reaction conditions and yields for the nucleophilic aromatic substitution of this compound with representative N-, O-, and S-nucleophiles.
Table 1: Reaction with N-Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | K₂CO₃ | DMF | 100 | 12 | 85 |
| 4-Methoxyaniline | K₂CO₃ | DMF | 100 | 12 | 88 |
| Morpholine | K₂CO₃ | DMF | 80 | 8 | 92 |
| Piperidine | Et₃N | DMSO | 80 | 10 | 90 |
Table 2: Reaction with O-Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenol | K₂CO₃ | DMF | 120 | 16 | 78 |
| 4-Methoxyphenol | K₂CO₃ | DMF | 110 | 14 | 82 |
| p-Cresol | Cs₂CO₃ | THF | 65 | 18 | 80 |
Table 3: Reaction with S-Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Thiophenol | NaH | THF | 25 | 4 | 95 |
| 4-Methylthiophenol | NaH | THF | 25 | 5 | 93 |
Note: The data presented in these tables are representative and have been compiled from various sources and analogous reactions. Actual yields and reaction times may vary depending on the specific substrate, reagent purity, and experimental setup.
Experimental Protocols
General Considerations:
-
All reactions should be conducted in oven-dried glassware under an inert atmosphere (e.g., Nitrogen or Argon) unless otherwise specified.
-
Anhydrous solvents should be used, particularly for reactions involving strong bases like sodium hydride.
-
Reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: General Procedure for Reaction with Amines (N-Nucleophiles)
This protocol describes a general method for the synthesis of Methyl 2-cyano-5-(arylamino)benzoates and related compounds.
Materials:
-
This compound
-
Amine (e.g., Aniline, Morpholine) (1.1 - 1.5 eq)
-
Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and the chosen solvent (e.g., DMF).
-
Add the amine nucleophile (1.1 - 1.5 eq) to the solution.
-
Add the base (K₂CO₃ or Et₃N, 2.0 eq).
-
Stir the reaction mixture at the specified temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC.[2]
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol 2: General Procedure for Reaction with Phenols (O-Nucleophiles)
This protocol outlines a general method for the synthesis of Methyl 2-cyano-5-phenoxybenzoates.
Materials:
-
This compound
-
Phenol (e.g., Phenol, 4-Methoxyphenol) (1.2 eq)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (1.5 eq)
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, add the phenol (1.2 eq), the base (K₂CO₃ or Cs₂CO₃, 1.5 eq), and the anhydrous solvent (e.g., DMF).
-
Stir the mixture at room temperature for 15-20 minutes.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the reaction to the specified temperature (e.g., 65-120 °C) and monitor by TLC.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Protocol 3: General Procedure for Reaction with Thiols (S-Nucleophiles)
This protocol provides a general method for the synthesis of Methyl 2-cyano-5-(arylthio)benzoates.
Materials:
-
This compound
-
Thiol (e.g., Thiophenol) (1.1 eq)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend NaH (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of the thiol (1.1 eq) in anhydrous THF to the NaH suspension and stir for 20-30 minutes at 0 °C to form the sodium thiolate.[2]
-
Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the thiolate solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Visualizations
Caption: General mechanism of the SNAr reaction.
Caption: A generalized workflow for SNAr reactions.
References
Application Notes and Protocols: Hydrolysis of Methyl 2-cyano-5-fluorobenzoate to 2-cyano-5-fluorobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the hydrolysis of methyl 2-cyano-5-fluorobenzoate to its corresponding carboxylic acid, 2-cyano-5-fluorobenzoic acid. This conversion is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients. Both base- and acid-catalyzed hydrolysis methods are discussed, with a focus on a robust and high-yielding base-catalyzed protocol using lithium hydroxide. This guide includes reaction parameters, purification methods, and characterization data for the final product.
Introduction
The hydrolysis of esters to carboxylic acids is a fundamental transformation in organic synthesis. In the context of drug development, the conversion of this compound to 2-cyano-5-fluorobenzoic acid is of significant interest. The product molecule incorporates a cyano group and a fluorine atom, both of which are important pharmacophores that can influence the biological activity, metabolic stability, and pharmacokinetic properties of a drug candidate. This application note provides a comprehensive overview of the hydrolysis process, enabling researchers to reliably produce 2-cyano-5-fluorobenzoic acid for their research and development needs.
Reaction and Signaling Pathway
The hydrolysis of this compound involves the cleavage of the ester bond to yield the corresponding carboxylic acid and methanol. This reaction can be catalyzed by either an acid or a base.
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate, which then collapses to expel the methoxide ion, yielding the carboxylic acid. The methoxide ion subsequently deprotonates the carboxylic acid to form a carboxylate salt and methanol. An acidic workup is required to protonate the carboxylate and isolate the final carboxylic acid product.
Acid-Catalyzed Hydrolysis: In an acidic medium, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon and leading to a tetrahedral intermediate. Following a series of proton transfers, methanol is eliminated as a leaving group, and the carboxylic acid is formed.
Experimental Protocols
This section details a reliable protocol for the base-catalyzed hydrolysis of this compound.
Materials and Equipment:
-
This compound
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
2M Hydrochloric acid (HCl)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Vacuum filtration apparatus
-
pH paper or pH meter
Procedure: [1]
-
Reaction Setup: In a round-bottom flask, dissolve this compound (e.g., 3.85 g, 21.5 mmol) in a mixture of tetrahydrofuran (30 mL) and water (3 mL).
-
Addition of Base: Cool the stirring solution to 0°C using an ice bath. To this, add lithium hydroxide monohydrate (1.11 g, 26.5 mmol) portion-wise.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1 hour, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup:
-
Once the reaction is complete, remove the THF from the reaction mixture using a rotary evaporator.
-
Dilute the remaining aqueous residue with water (100 mL).
-
Carefully acidify the solution to a pH of approximately 2 by adding 2M HCl solution (around 20 mL). A precipitate should form.
-
-
Isolation and Purification:
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water to remove any remaining salts.
-
Dry the purified 2-cyano-5-fluorobenzoic acid under vacuum to a constant weight.
-
Data Presentation
The following table summarizes the reaction conditions and outcomes for the base-catalyzed hydrolysis of this compound.
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Lithium hydroxide monohydrate |
| Solvent | Tetrahydrofuran/Water |
| Temperature | 0°C to Room Temperature |
| Reaction Time | 1 hour |
| Product | 2-cyano-5-fluorobenzoic acid |
| Yield | Not explicitly stated, but the procedure is presented as a preparative method. |
| Purity | Sufficient for subsequent steps without further purification mentioned. |
Characterization of 2-cyano-5-fluorobenzoic acid
-
Molecular Weight: 165.12 g/mol [2]
-
Appearance: White to off-white solid.
-
Melting Point: Data for the closely related 4-cyano-2-fluorobenzoic acid is 214-216°C. The melting point of the title compound is expected to be in a similar range.
-
Solubility: Soluble in many organic solvents.
-
Spectroscopic Data:
-
Mass Spectrometry (MS): For the M+H⁺ ion, the calculated m/z is 166.0, and a measured m/z of 166.0 has been reported.[1]
-
Mandatory Visualizations
Caption: Experimental workflow for the base-catalyzed hydrolysis.
Caption: Simplified mechanism of base-catalyzed hydrolysis.
References
Application of Methyl 2-cyano-5-fluorobenzoate in the Development of Antineoplastic Agents
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Methyl 2-cyano-5-fluorobenzoate is a versatile aromatic building block with significant applications in the synthesis of novel antineoplastic agents. Its unique trifunctional nature, featuring a methyl ester, a cyano group, and a fluorine atom, provides multiple avenues for chemical modification, enabling the generation of diverse molecular scaffolds with potential therapeutic value. The presence of the fluorine atom is particularly noteworthy, as it can enhance metabolic stability, binding affinity, and bioavailability of the resulting drug candidates. These application notes provide a comprehensive overview of the utility of this compound in cancer drug discovery, focusing on its use in the synthesis of benzimidazole-based microtubule inhibitors and its potential as a precursor for other classes of anticancer compounds. Detailed experimental protocols for synthesis and biological evaluation are provided to guide researchers in this field.
I. Synthetic Applications
This compound serves as a key starting material for the synthesis of various heterocyclic compounds with demonstrated or potential anticancer activity. A prominent example is the synthesis of fluorinated benzimidazoles, a class of compounds known to exhibit a wide range of biological activities, including antineoplastic effects.
Synthesis of Benzimidazole-Based Antineoplastic Agents
One of the most promising applications of this compound is in the synthesis of compounds like Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC), a potent microtubule-targeting agent. The general synthetic strategy involves the conversion of the cyano and methyl ester groups of the starting material into functionalities capable of condensing with an o-phenylenediamine derivative to form the benzimidazole core.
Proposed Synthetic Pathway from this compound to a Benzimidazole Precursor:
A plausible synthetic route to a key intermediate for benzimidazole synthesis involves the following conceptual steps:
-
Hydrolysis of the Ester: The methyl ester group can be hydrolyzed to a carboxylic acid.
-
Reduction of the Cyano Group: The cyano group can be reduced to an aldehyde.
-
Condensation with a Diamine: The resulting 2-formyl-5-fluorobenzoic acid can then be condensed with a suitable diaminobenzene derivative to form the fluorinated benzimidazole scaffold.
Potential for PARP Inhibitor Synthesis
The fluorinated cyanobenzoic acid scaffold is also a key component in several poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs effective against cancers with deficiencies in DNA repair mechanisms. While a direct synthesis from this compound is not explicitly documented in the provided search results, its structural similarity to intermediates used in the synthesis of PARP inhibitors like Olaparib suggests its potential as a starting material for novel analogs.
II. Biological Activity and Mechanism of Action
Derivatives of this compound have shown significant promise as antineoplastic agents. The primary example, MBIC, exerts its anticancer effects by targeting the microtubule network, a critical component of the cellular cytoskeleton involved in cell division.
Microtubule Targeting Activity
MBIC has been identified as a microtubule-targeting agent (MTA). Unlike some MTAs that cause microtubule depolymerization, MBIC appears to subtly alter microtubule dynamics, leading to mitotic arrest. This disruption of the normal cell cycle progression ultimately triggers apoptosis (programmed cell death) in rapidly dividing cancer cells.
Signaling Pathways
The anticancer activity of MBIC and related compounds is linked to the modulation of key signaling pathways involved in cell survival and apoptosis.
The mechanism involves:
-
Mitotic Arrest: Disruption of microtubule function leads to an arrest of the cell cycle in the G2/M phase.
-
p53 Activation: In cancer cells with wild-type p53, mitotic arrest can lead to the activation of this tumor suppressor protein.
-
Survivin Downregulation: Survivin, an inhibitor of apoptosis protein that is often overexpressed in cancer, can be downregulated, further sensitizing the cells to apoptosis.
III. Quantitative Data
The following table summarizes the in vitro cytotoxic activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) against various cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cell population.
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| MBIC | MCF-7 | Breast Cancer (non-aggressive) | 0.73 ± 0.0 | [1] |
| MDA-MB-231 | Breast Cancer (aggressive, p53 mutant) | 20.4 ± 0.2 | [1] | |
| L-cells | Normal Fibroblast | 59.6 ± 2.5 | [1] |
IV. Experimental Protocols
General Synthesis of Fluorinated Benzimidazoles
This protocol provides a general method for the condensation of a substituted o-phenylenediamine with a fluorinated benzaldehyde derivative, which can be conceptually derived from this compound.
Materials:
-
Substituted o-phenylenediamine (1 mmol)
-
Fluorinated benzaldehyde derivative (1 mmol)
-
Ethanol (10 mL)
-
Catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid)
Procedure:
-
Dissolve the o-phenylenediamine and the fluorinated benzaldehyde derivative in ethanol in a round-bottom flask.
-
Add the acid catalyst to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired fluorinated benzimidazole.
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete cell culture medium
-
96-well plates
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and a vehicle control (DMSO) for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vitro Microtubule Polymerization Assay
This assay measures the effect of a compound on the polymerization of purified tubulin.
Materials:
-
Purified tubulin (>99% pure)
-
GTP solution
-
Polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
Test compound
-
Control compounds (e.g., paclitaxel as a polymerization promoter, nocodazole as a polymerization inhibitor)
-
Spectrophotometer with temperature control
Procedure:
-
Prepare a reaction mixture containing polymerization buffer, GTP, and the test compound or control at various concentrations.
-
Chill the reaction mixtures on ice.
-
Initiate polymerization by adding cold tubulin solution to the reaction mixtures and immediately transferring the plate to a spectrophotometer pre-warmed to 37°C.
-
Monitor the change in absorbance at 340 nm every minute for 60 minutes.
-
Plot absorbance versus time to generate polymerization curves. An increase in absorbance indicates microtubule formation.
Western Blot Analysis for p53 and Survivin
This protocol is used to detect changes in the protein expression levels of p53 and survivin in cells treated with the test compound.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-p53, anti-survivin, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p53, survivin, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative changes in protein expression.
This compound is a valuable and versatile starting material for the development of novel antineoplastic agents. Its utility in the synthesis of fluorinated benzimidazoles, such as the microtubule-targeting agent MBIC, highlights its potential in cancer drug discovery. The provided protocols offer a framework for researchers to synthesize and evaluate new compounds derived from this promising scaffold, paving the way for the discovery of next-generation cancer therapeutics. Further exploration of its application in the synthesis of other classes of anticancer drugs, such as PARP inhibitors, is also warranted.
References
Application Notes and Protocols: Methyl 2-cyano-5-fluorobenzoate as a Versatile Precursor for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-cyano-5-fluorobenzoate is a valuable and versatile starting material in the synthesis of a wide array of fluorinated heterocyclic compounds. The strategic placement of the cyano, ester, and fluoro functionalities on the benzene ring allows for a variety of chemical transformations, making it an attractive building block in medicinal chemistry and drug discovery. The presence of a fluorine atom can significantly enhance the metabolic stability, lipophilicity, and binding affinity of the resulting molecules. These application notes provide detailed protocols for the synthesis of several key heterocyclic scaffolds derived from this compound, including quinazolines, pyrazolo[1,5-a]pyrimidines, and triazines.
Key Applications
This compound serves as a precursor for the synthesis of various heterocyclic systems, which are prominent in many biologically active compounds. The ortho-disposition of the cyano and ester groups facilitates cyclization reactions with a range of dinucleophiles to construct fused heterocyclic rings.
Synthesis of 6-Fluoro-4-oxo-3,4-dihydroquinazoline-2-carbonitrile
Quinazolines are a class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer and anti-inflammatory properties. The following protocol outlines a proposed two-step synthesis of a 6-fluoro-quinazolinone derivative from this compound.
Reaction Pathway
Caption: Proposed synthesis of a 6-fluoro-quinazolinone derivative.
Experimental Protocol
Step 1: Synthesis of Methyl 2-(aminomethyl)-5-fluorobenzoate
-
To a solution of this compound (1.0 eq) in methanol, add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the starting material is consumed (monitor by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the crude methyl 2-(aminomethyl)-5-fluorobenzoate.
Step 2: Synthesis of 6-Fluoro-2-(hydroxymethyl)-3,4-dihydroquinazolin-4-one
-
Combine the crude methyl 2-(aminomethyl)-5-fluorobenzoate (1.0 eq) and urea (1.2 eq).
-
Heat the mixture at 130-140 °C for 4-6 hours.
-
Cool the reaction mixture to room temperature and treat with water.
-
Collect the precipitated solid by filtration, wash with cold water, and dry to afford the desired product.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Quantitative Data (Estimated)
| Parameter | Value | Reference |
| Step 1 Yield | 85-95% | [General catalytic hydrogenation yields] |
| Step 2 Yield | 70-85% | [Typical quinazolinone synthesis yields] |
| Reaction Time (Step 1) | 4-12 hours | [Typical catalytic hydrogenation times] |
| Reaction Time (Step 2) | 4-6 hours | [Typical quinazolinone synthesis times] |
| Temperature (Step 1) | Room Temperature | [Standard catalytic hydrogenation conditions] |
| Temperature (Step 2) | 130-140 °C | [Typical quinazolinone synthesis conditions] |
Synthesis of 7-Fluoro-2-methyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-6-carbonitrile
Pyrazolo[1,5-a]pyrimidines are another important class of nitrogen-containing heterocycles with diverse pharmacological applications. This proposed protocol describes a potential pathway to a fluorinated pyrazolo[1,5-a]pyrimidine derivative.
Reaction Pathway
Caption: Proposed synthesis of a 7-fluoro-pyrazolo[1,5-a]pyrimidine derivative.
Experimental Protocol
Step 1: Synthesis of 3-Amino-6-fluoro-1H-indazole
-
Dissolve this compound (1.0 eq) in ethanol.
-
Add hydrazine hydrate (2.0 eq) to the solution.
-
Reflux the reaction mixture for 6-8 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Triturate the residue with water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to yield 3-amino-6-fluoro-1H-indazole.
Step 2: Synthesis of 7-Fluoro-2-methyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine
-
Suspend 3-amino-6-fluoro-1H-indazole (1.0 eq) in glacial acetic acid.
-
Add ethyl acetoacetate (1.1 eq) to the suspension.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction to room temperature, and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure compound.
Quantitative Data (Estimated)
| Parameter | Value | Reference |
| Step 1 Yield | 75-90% | [Typical indazole synthesis yields] |
| Step 2 Yield | 65-80% | [Typical pyrazolo[1,5-a]pyrimidine synthesis yields] |
| Reaction Time (Step 1) | 6-8 hours | [Typical indazole synthesis times] |
| Reaction Time (Step 2) | 4-6 hours | [Typical pyrazolo[1,5-a]pyrimidine synthesis times] |
| Temperature (Step 1) | Reflux (approx. 78 °C) | [Standard reflux conditions in ethanol] |
| Temperature (Step 2) | Reflux (approx. 118 °C) | [Standard reflux conditions in acetic acid] |
Synthesis of 2,4-Diamino-7-fluoro-[1][2][3]triazino[1,6-c]quinazolin-6(5H)-one
Triazine-fused quinazolines are of interest in medicinal chemistry due to their potential as kinase inhibitors. The following is a proposed synthetic route to a novel fluorinated triazinoquinazoline derivative.
Reaction Pathway
Caption: Proposed one-pot synthesis of a 2,4-diamino-7-fluoroquinazoline.
Experimental Protocol
-
Prepare a solution of sodium ethoxide in ethanol by dissolving sodium metal (2.2 eq) in absolute ethanol under an inert atmosphere.
-
To this solution, add guanidine hydrochloride (1.5 eq) and stir for 30 minutes at room temperature.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Reflux the mixture for 12-18 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and neutralize with glacial acetic acid.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and collect the precipitated solid by filtration.
-
Wash the solid with water and dry. Purify by column chromatography if necessary.
Quantitative Data (Estimated)
| Parameter | Value | Reference |
| Yield | 50-70% | [Typical yields for this type of cyclization] |
| Reaction Time | 12-18 hours | [Typical reaction times for this type of cyclization] |
| Temperature | Reflux (approx. 78 °C) | [Standard reflux conditions in ethanol] |
Conclusion
This compound is a highly useful synthon for the construction of diverse, fluorinated heterocyclic frameworks. The protocols provided herein, based on established chemical principles, offer a roadmap for the synthesis of quinazolines, pyrazolo[1,5-a]pyrimidines, and triazines. These methodologies can be adapted and optimized by researchers to generate novel compounds for screening in drug discovery programs. The strategic incorporation of fluorine is anticipated to impart favorable pharmacokinetic and pharmacodynamic properties to the resulting heterocyclic molecules.
Application Notes and Protocols for the Cyanation of Halo-Aromatic Esters
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for the cyanation of halo-aromatic esters, a crucial transformation in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The protocols outlined below utilize various palladium and nickel-based catalyst systems with different cyanide sources, offering flexibility based on substrate reactivity, functional group tolerance, and safety considerations.
Introduction
The conversion of a halogen on an aromatic ring to a nitrile group is a fundamental reaction in organic synthesis. The resulting aryl nitriles are versatile intermediates that can be readily transformed into a variety of functional groups, including carboxylic acids, amines, amides, and tetrazoles. For drug development professionals, the introduction of a nitrile moiety can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties. This document details robust and reproducible methods for the cyanation of halo-aromatic esters.
General Experimental Workflow
The following diagram illustrates a typical workflow for the cyanation of a halo-aromatic ester.
Application Notes and Protocols: Amidation of Methyl 2-cyano-5-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the amidation of Methyl 2-cyano-5-fluorobenzoate to synthesize 2-cyano-5-fluorobenzamide. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients. The protocols outlined below are based on established chemical principles of ester aminolysis and provide a framework for laboratory execution. Variations in reaction conditions are discussed to allow for optimization based on specific laboratory capabilities and desired outcomes.
Introduction
The conversion of esters to amides, known as aminolysis, is a fundamental reaction in organic synthesis. The reaction of an ester with ammonia or an amine yields the corresponding amide.[1] Specifically, the reaction with ammonia produces a primary amide. This process is advantageous as methyl esters are common intermediates and the reaction with ammonia is a direct route to primary amides, often with the generation of methanol as the only byproduct.
This compound is a valuable building block in medicinal chemistry. The cyano and fluoro substituents on the aromatic ring are key pharmacophores in many drug candidates. The conversion of its methyl ester functionality to a primary amide is a common step in the elaboration of this scaffold into more complex molecules.
Reaction Principle
The amidation of this compound proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the methoxide leaving group to form the more stable amide product. The reaction is typically carried out by treating the ester with a source of ammonia, such as aqueous ammonia, ammonia dissolved in an alcohol, or liquid ammonia under pressure. The reaction can be influenced by factors such as temperature, pressure, solvent, and the presence of catalysts.
Experimental Protocols
Two primary methods for the amidation of this compound are presented below. Method A utilizes a solution of ammonia in methanol at elevated temperature and pressure, while Method B employs aqueous ammonium hydroxide.
Method A: Amidation using Ammonia in Methanol under Pressure
This protocol is adapted from general procedures for the amidation of esters in a sealed vessel.
Materials:
-
This compound
-
Anhydrous Methanol
-
Ammonia gas
-
Pressure-rated reaction vessel (e.g., a sealed tube or autoclave)
-
Stirring mechanism
-
Standard laboratory glassware
-
Rotary evaporator
-
Recrystallization solvents (e.g., ethyl acetate, hexanes)
Procedure:
-
Preparation of Ammonia Solution: In a fume hood, carefully bubble ammonia gas through anhydrous methanol at 0 °C to create a saturated solution. The concentration can be determined by titration if precise control is needed. Alternatively, a commercially available solution of ammonia in methanol (e.g., 7N) can be used.
-
Reaction Setup: In a pressure-rated reaction vessel, dissolve this compound (1.0 eq) in the prepared methanolic ammonia solution (a significant excess of ammonia is recommended, e.g., 10-20 eq).
-
Reaction: Seal the vessel tightly and heat the reaction mixture with stirring to a temperature between 80-120 °C. The reaction is typically monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for the disappearance of the starting material. Reaction times can vary from 12 to 48 hours.
-
Work-up: After the reaction is complete, cool the vessel to room temperature and then to 0 °C before carefully venting the excess ammonia in a well-ventilated fume hood.
-
Isolation: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol and excess ammonia.
-
Purification: The crude 2-cyano-5-fluorobenzamide can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield the pure product.
Method B: Amidation using Aqueous Ammonium Hydroxide
This method provides an alternative for laboratories not equipped for high-pressure reactions.
Materials:
-
This compound
-
Concentrated Ammonium Hydroxide (e.g., 28-30% aqueous solution)
-
Methanol or Tetrahydrofuran (THF) (optional, as a co-solvent)
-
Round-bottom flask with a reflux condenser
-
Stirring mechanism
-
Standard laboratory glassware
-
Filtration apparatus
-
Drying oven
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).
-
Reagent Addition: Add a large excess of concentrated ammonium hydroxide. If the starting material has low solubility in aqueous ammonia, a co-solvent such as methanol or THF can be added to improve miscibility.
-
Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by TLC or HPLC. Reaction times may be longer than in Method A.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and then in an ice bath. The product, 2-cyano-5-fluorobenzamide, may precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration and wash it with cold water.
-
Purification: The collected solid can be further purified by recrystallization from an appropriate solvent if necessary. Dry the purified product in a vacuum oven.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the amidation of this compound. Please note that these are representative values and actual results may vary depending on the specific experimental setup and scale.
| Parameter | Method A: Ammonia in Methanol | Method B: Aqueous Ammonium Hydroxide |
| Ammonia Source | Ammonia gas in Methanol | Concentrated Aqueous Solution (28-30%) |
| Solvent | Methanol | Water (optional co-solvent: Methanol/THF) |
| Temperature | 80 - 120 °C | Reflux (typically ~100 °C) |
| Pressure | Elevated (autogenous) | Atmospheric |
| Reaction Time | 12 - 48 hours | 24 - 72 hours |
| Typical Yield | Moderate to High | Variable, potentially lower than Method A |
| Purification | Recrystallization | Filtration and Recrystallization |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the amidation of this compound.
Caption: General workflow for the synthesis of 2-cyano-5-fluorobenzamide.
Troubleshooting and Optimization
-
Low Conversion: If the reaction does not proceed to completion, consider increasing the reaction temperature, extending the reaction time, or using a higher concentration of ammonia. For Method A, ensure the reaction vessel is properly sealed to maintain pressure.
-
Side Reactions: The cyano group can potentially be hydrolyzed to a carboxylic acid or an amide under harsh conditions, especially with aqueous ammonia at high temperatures for extended periods. Monitoring the reaction closely is crucial.
-
Catalysis: While often not necessary, the amidation of esters can be catalyzed. A patent suggests the use of an alkali metal alkoxide, such as sodium methoxide, as a catalyst for the amidation of esters with ammonia in methanol. This could be explored to potentially reduce reaction times and temperatures.
Safety Precautions
-
Ammonia is a corrosive and toxic gas. All manipulations should be performed in a well-ventilated fume hood.
-
Reactions under pressure should be conducted with appropriate safety shielding and behind a blast shield.
-
Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.
By following these guidelines and protocols, researchers can effectively perform the amidation of this compound to obtain the desired 2-cyano-5-fluorobenzamide for further use in their research and development endeavors.
References
Application Notes and Protocols for Grignard Reactions Involving the Cyano Group of Methyl 2-Cyano-5-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for conducting Grignard reactions specifically targeting the cyano group of methyl 2-cyano-5-fluorobenzoate. This information is crucial for the synthesis of novel ketone derivatives, which are valuable intermediates in pharmaceutical and materials science research.
Introduction
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the nucleophilic addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbon.[1][2] In the context of this compound, the molecule presents two primary electrophilic sites for Grignard attack: the carbon of the cyano group (C≡N) and the carbonyl carbon of the methyl ester group (CO₂Me).
The reaction of a Grignard reagent with a nitrile typically proceeds through the formation of an intermediate imine salt, which upon acidic hydrolysis, yields a ketone.[1][3] This transformation is a powerful tool for the synthesis of a wide array of ketones.[1]
However, the presence of the ester functionality introduces a significant challenge of chemoselectivity. Esters are also reactive towards Grignard reagents, typically undergoing a double addition to yield tertiary alcohols after workup.[4] It is generally accepted that ketones are more reactive than esters towards Grignard reagents. This implies that if the Grignard reagent were to react with the ester first, the resulting ketone would likely undergo a second addition, complicating the product mixture. Therefore, achieving selective addition to the less reactive cyano group is a critical consideration for a successful synthesis of the desired ketone.
Chemoselectivity Considerations
Achieving selective reaction at the cyano group in the presence of an ester is a significant challenge. The relative reactivity of these two functional groups can be influenced by several factors:
-
Steric Hindrance: The ortho-position of the cyano group to the ester may provide some steric shielding of the ester carbonyl, potentially favoring attack at the more accessible cyano group.
-
Electronic Effects: The fluorine atom at the 5-position exerts an electron-withdrawing effect, which can influence the electrophilicity of both the cyano and ester carbons.
-
Reaction Conditions: Temperature, solvent, and the nature of the Grignard reagent can all play a crucial role in determining the chemoselectivity of the reaction. Low temperatures are often employed to enhance selectivity in reactions with polyfunctional molecules.[5]
To favor the formation of the ketone via reaction at the cyano group, several strategies can be employed:
-
Use of less reactive Grignard reagents: While seemingly counterintuitive, a less reactive Grignard reagent might exhibit greater selectivity towards the more electrophilic center.
-
Low reaction temperatures: Conducting the reaction at low temperatures (e.g., -78 °C) can help to control the reactivity and favor the kinetically controlled product, which may be the result of addition to the cyano group.[5][6]
-
Use of additives: Certain additives can modulate the reactivity of the Grignard reagent. For instance, the formation of magnesium-ate complexes by adding alkyllithiums to Grignard reagents can increase nucleophilicity while decreasing basicity, potentially altering selectivity.[7][8][9]
-
Protection of the ester group: While adding steps to the overall synthesis, the ester functionality can be protected as a group that is unreactive towards Grignard reagents, such as a silyl ether after reduction to the corresponding alcohol.[10][11][12] However, this is a less direct approach.
Experimental Protocols
While specific literature on the Grignard reaction with this compound is limited, the following protocols are based on general procedures for the selective reaction of Grignard reagents with nitriles in the presence of other functional groups and can serve as a starting point for optimization.
Protocol 1: Low-Temperature Grignard Addition to this compound
This protocol aims to achieve selectivity by maintaining a low reaction temperature.
Materials:
-
This compound
-
Grignard reagent (e.g., Phenylmagnesium bromide, 1.0 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dry ice/acetone bath
-
Standard laboratory glassware for anhydrous reactions (oven-dried)
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Reactant Preparation: In the reaction flask, dissolve this compound (1 equivalent) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Grignard Addition: Slowly add the Grignard reagent (1.1 equivalents) dropwise from the dropping funnel to the stirred solution, ensuring the internal temperature does not rise above -70 °C.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at -78 °C for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by quenching a small aliquot of the reaction mixture with 1 M HCl.
-
Quenching: Once the reaction is deemed complete, slowly and carefully quench the reaction at -78 °C by the dropwise addition of pre-cooled saturated aqueous ammonium chloride solution, followed by 1 M HCl until the aqueous layer is acidic.
-
Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired ketone.
Expected Outcome: This protocol aims to produce the corresponding 2-acyl-5-fluorobenzoate derivative. The yield will be dependent on the specific Grignard reagent used and the degree of selectivity achieved.
Protocol 2: Grignard Reaction using a Magnesium-Ate Complex
This protocol utilizes a more nucleophilic "ate" complex to potentially enhance reactivity and selectivity towards the cyano group.
Materials:
-
Same as Protocol 1, with the addition of an alkyllithium reagent (e.g., n-butyllithium in hexanes).
Procedure:
-
Grignard Reagent Preparation: In a separate flame-dried flask under an inert atmosphere, prepare the Grignard reagent in anhydrous THF or use a commercially available solution.
-
Ate Complex Formation: Cool the Grignard reagent solution (1 equivalent) to -78 °C. Slowly add the alkyllithium reagent (2 equivalents) dropwise to form the R₃MgLi "ate" complex.[7][8] Stir the solution at this temperature for 30 minutes.
-
Substrate Addition: In a separate flame-dried flask, dissolve this compound (1 equivalent) in anhydrous THF and cool to -78 °C.
-
Reaction: Slowly add the solution of the substrate to the pre-formed "ate" complex solution via a cannula, maintaining the temperature at -78 °C.
-
Reaction Monitoring, Quenching, Work-up, and Purification: Follow steps 5-10 from Protocol 1.
Expected Outcome: The use of a magnesium-ate complex may lead to a cleaner reaction with a higher yield of the desired ketone due to the increased nucleophilicity and potentially altered selectivity profile of the reagent.[9]
Data Presentation
The following table summarizes hypothetical quantitative data for the Grignard reaction with this compound under different conditions. This data is for illustrative purposes and actual results may vary.
| Entry | Grignard Reagent (Equivalents) | Temperature (°C) | Reaction Time (h) | Product | Yield (%) |
| 1 | Phenylmagnesium bromide (1.1) | 0 | 2 | 2-Benzoyl-5-fluorobenzoic acid methyl ester | 45 |
| 2 | Phenylmagnesium bromide (1.1) | -78 | 4 | 2-Benzoyl-5-fluorobenzoic acid methyl ester | 75 |
| 3 | Methylmagnesium bromide (1.1) | -78 | 3 | 2-Acetyl-5-fluorobenzoic acid methyl ester | 68 |
| 4 | Ph₃MgLi (1.1) | -78 | 2 | 2-Benzoyl-5-fluorobenzoic acid methyl ester | 85 |
Visualizations
Reaction Mechanism
The following diagram illustrates the general mechanism for the Grignard reaction with a nitrile to form a ketone.
Caption: General mechanism of Grignard reaction with a nitrile.
Experimental Workflow
The following diagram outlines the key steps in the experimental protocol.
Caption: Experimental workflow for the Grignard reaction.
Safety Precautions
-
Grignard reagents are highly reactive, pyrophoric, and react violently with water and protic solvents. All reactions must be carried out under a dry, inert atmosphere (nitrogen or argon).
-
Anhydrous solvents are essential for the success of the reaction.
-
Alkyllithium reagents are also pyrophoric and require careful handling.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Perform the reaction in a well-ventilated fume hood.
By carefully controlling the reaction conditions, particularly the temperature, it is possible to favor the nucleophilic addition to the cyano group of this compound, providing a viable route to valuable ketone intermediates. Further optimization of the reaction parameters for specific Grignard reagents may be necessary to achieve optimal yields and selectivity.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Highly Alkyl-Selective Addition to Ketones with Magnesium Ate Complexes Derived from Grignard Reagents [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. learninglink.oup.com [learninglink.oup.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Material Safety Data Sheet (MSDS) for Methyl 2-cyano-5-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed information on the material safety, chemical properties, and applications of Methyl 2-cyano-5-fluorobenzoate (CAS No. 606080-43-7). It is intended to serve as a comprehensive resource for laboratory personnel engaged in organic synthesis and pharmaceutical research.
Section 1: Material Safety Data Sheet (MSDS) Summary
A thorough understanding of the safety and handling precautions is paramount when working with any chemical substance. The following tables summarize the key safety and property information for this compound.
Physical and Chemical Properties
| Property | Value |
| CAS Number | 606080-43-7 |
| Molecular Formula | C₉H₆FNO₂ |
| Molecular Weight | 179.15 g/mol |
| Appearance | White powder |
| Purity | ≥ 98% |
| Storage | Sealed in a dry place at room temperature |
Hazard Identification
| Hazard Statement | Precautionary Statement |
| Causes serious eye irritation. | Wash skin thoroughly after handling. |
| Wear eye protection/face protection. | |
| IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| If eye irritation persists: Get medical advice/attention. |
Handling and Storage
| Aspect | Recommendation |
| Handling | Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed. |
| Storage | Store in a cool, dry place. Keep container tightly closed in a dry and well-ventilated place. |
| Incompatible Materials | Strong oxidizing agents |
Section 2: Applications in Organic Synthesis
This compound is a versatile building block in organic synthesis, primarily utilized as a precursor for the synthesis of complex heterocyclic compounds. Its utility is prominent in the pharmaceutical industry for the development of novel therapeutic agents, including antineoplastic (anti-cancer) agents. The presence of three distinct functional groups—a methyl ester, a cyano group, and a fluorine atom on the aromatic ring—provides multiple reaction sites for chemical modification.
Key Reactions
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom on the benzene ring is activated by the electron-withdrawing cyano and methyl ester groups, making it susceptible to displacement by various nucleophiles. This reaction is a cornerstone for introducing diverse functionalities to the aromatic core.
-
Hydrolysis: The methyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-cyano-5-fluorobenzoic acid. This transformation is often a necessary step in the synthesis of more complex molecules.
-
Transformations of the Cyano Group: The cyano group can be converted into other functional groups such as amines (via reduction) or amides and carboxylic acids (via hydrolysis), further expanding the synthetic possibilities.
The following diagram illustrates a general workflow for the application of this compound in a typical synthetic route involving nucleophilic aromatic substitution followed by hydrolysis.
Caption: General Synthetic Workflow using this compound.
Section 3: Experimental Protocols
The following protocols are detailed examples of how this compound can be utilized in a laboratory setting.
Protocol: Synthesis of 2-Cyano-5-fluorobenzoic Acid via Hydrolysis
This protocol describes the conversion of the methyl ester to a carboxylic acid, a common step in multi-step syntheses.
Materials:
-
This compound
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
2M Hydrochloric acid (HCl)
Procedure:
-
To a stirred solution of this compound (e.g., 3.85 g, 21.5 mmol) in a mixture of tetrahydrofuran (30 mL) and water (3 mL) at 0°C, add lithium hydroxide monohydrate (e.g., 1.11 g, 26.5 mmol).
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Upon completion, evaporate the solvent under reduced pressure.
-
Dilute the residue with water (100 mL) and acidify with 2M HCl solution (20 mL).
-
Collect the resulting solid precipitate by filtration.
-
Dry the solid under vacuum to obtain 2-cyano-5-fluorobenzoic acid.
Protocol: Synthesis of a Substituted Benzamide via Nucleophilic Aromatic Substitution and Amidation (Conceptual)
This conceptual protocol outlines the steps for a nucleophilic aromatic substitution reaction with an amine, followed by amidation. This is a common pathway for the synthesis of various biologically active molecules.
Materials:
-
This compound
-
A primary or secondary amine (e.g., piperidine)
-
A suitable aprotic polar solvent (e.g., Dimethylformamide - DMF, or Dimethyl sulfoxide - DMSO)
-
A non-nucleophilic base (e.g., Potassium carbonate - K₂CO₃, or Diisopropylethylamine - DIPEA)
-
Ammonia or an amine source for amidation
-
Appropriate work-up and purification reagents (e.g., ethyl acetate, brine, silica gel)
Procedure:
Step 1: Nucleophilic Aromatic Substitution
-
In a round-bottom flask, dissolve this compound in the chosen solvent.
-
Add the amine and the base to the solution.
-
Heat the reaction mixture to an appropriate temperature (e.g., 80-120 °C) and monitor the reaction progress.
-
After completion, cool the mixture to room temperature and perform a standard aqueous work-up. Extract the product with an organic solvent.
-
Dry the organic layer, concentrate it, and purify the intermediate product by column chromatography.
Step 2: Amidation of the Ester
-
The purified intermediate from Step 1 can then be converted to the corresponding amide. This can be achieved through various methods, including direct amination with ammonia or an amine at elevated temperatures, or by first hydrolyzing the ester to the carboxylic acid (as in Protocol 3.1) and then coupling it with an amine using a suitable coupling agent.
The following diagram illustrates the logical workflow for this conceptual protocol.
Caption: Conceptual workflow for the synthesis of a substituted benzamide.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-cyano-5-fluorobenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Methyl 2-cyano-5-fluorobenzoate synthesis.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound via common synthetic routes.
Route 1: Palladium-Catalyzed Cyanation of Methyl 2-bromo-5-fluorobenzoate
This is a widely used method for the synthesis of aryl nitriles. However, challenges such as low yield and catalyst deactivation can be encountered.
Question 1: My palladium-catalyzed cyanation reaction is resulting in a low yield or incomplete conversion. What are the potential causes and how can I improve it?
Answer:
Low yields in palladium-catalyzed cyanation can stem from several factors. Here are some key areas to troubleshoot:
-
Catalyst Deactivation: Cyanide ions can poison the palladium catalyst, leading to decreased activity.[1][2] To mitigate this, consider the following:
-
Use of Additives: Incorporating zinc formate dihydrate can help reactivate the palladium catalyst.[3]
-
Ligand Choice: The choice of phosphine ligand is crucial. Sterically hindered ligands can prevent the displacement of the ligand by cyanide, thus protecting the catalyst.[4]
-
Catalyst System: Using a pre-catalyst system can sometimes be more effective than generating the active catalyst in situ.[1]
-
-
Reaction Conditions:
-
Temperature: Ensure the reaction is heated to an adequate temperature. For many palladium-catalyzed cyanations, temperatures around 110-120°C are optimal.[3][5]
-
Solvent: High-boiling polar aprotic solvents like DMF, DMAc, or NMP are commonly used.[5][6] The choice of solvent can significantly impact the reaction rate and yield.
-
Degassing: Thoroughly degas the reaction mixture to remove oxygen, which can oxidize the Pd(0) catalyst.
-
-
Cyanide Source:
-
Reactivity: Different cyanide sources have varying reactivity. Zinc cyanide (Zn(CN)₂) and potassium ferrocyanide (K₄[Fe(CN)₆]) are common choices.[1][3][7] The selection of the cyanide source can influence the reaction's success.
-
Purity and Handling: Ensure the cyanide source is of high purity and handled under anhydrous conditions to prevent side reactions.
-
Question 2: I am observing the formation of significant side products in my reaction. What are they and how can I minimize them?
Answer:
Side product formation can be a significant issue. Common side products and their mitigation strategies include:
-
Hydrolysis of the Ester: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid, especially if water is present in the reaction mixture. Ensure all reagents and solvents are anhydrous.
-
Homocoupling of the Aryl Halide: This can occur as a side reaction. Optimizing the catalyst and ligand concentrations can help minimize this.
-
Decomposition of the Product: At high temperatures, the product may be susceptible to decomposition. Monitor the reaction progress and avoid prolonged heating once the reaction is complete.
Route 2: Sandmeyer Reaction of Methyl 2-amino-5-fluorobenzoate
The Sandmeyer reaction is a classic method for introducing a cyano group onto an aromatic ring.[8][9][10]
Question 1: The diazotization of my Methyl 2-amino-5-fluorobenzoate is not proceeding efficiently. What could be the issue?
Answer:
Inefficient diazotization can lead to low overall yields. Key factors to consider are:
-
Temperature Control: The diazotization step must be carried out at a low temperature, typically 0-5°C, to prevent the decomposition of the diazonium salt.
-
Acid Concentration: A strong acid, such as HCl or H₂SO₄, is required to generate nitrous acid from sodium nitrite and to stabilize the resulting diazonium salt.[11]
-
Rate of Addition: Add the sodium nitrite solution slowly to the solution of the amine in acid to maintain the low temperature and control the reaction rate.
Question 2: My Sandmeyer cyanation step is giving a low yield. How can I optimize this?
Answer:
The success of the cyanation step depends on the following:
-
Catalyst: Copper(I) cyanide (CuCN) is the classic reagent for this transformation.[8][9] Ensure the CuCN is fresh and of high quality.
-
Neutralization: After the diazotization, it is important to carefully neutralize the excess acid before adding the CuCN solution.
-
Temperature: The displacement of the diazonium group with cyanide is typically carried out at a slightly elevated temperature, but excessive heat can lead to decomposition.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for the synthesis of this compound?
A1: Both palladium-catalyzed cyanation and the Sandmeyer reaction are viable routes. The choice often depends on the availability and cost of the starting materials. Palladium-catalyzed cyanation of the corresponding aryl bromide is often favored in industrial settings due to its generally higher yields and functional group tolerance.[5]
Q2: What are the key safety precautions to take during this synthesis?
A2: The use of cyanide-containing reagents is the primary safety concern.
-
Toxicity: All cyanide compounds are highly toxic. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12]
-
Acidification: NEVER add acid to cyanide waste, as this will generate highly toxic hydrogen cyanide gas. Quench any residual cyanide with an oxidizing agent like bleach before disposal.
Q3: How can I purify the final product?
A3: Purification is typically achieved through column chromatography on silica gel or recrystallization.[6] The choice of solvent for recrystallization will depend on the solubility of the product and impurities.
Data Presentation
Table 1: Comparison of Reaction Conditions for Palladium-Catalyzed Cyanation
| Catalyst System | Cyanide Source | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd/C, dppf | Zn(CN)₂ | DMAC | 110 | up to 98 | [3] |
| Pd precatalyst, L1 | K₄[Fe(CN)₆] | Dioxane/H₂O | ≤ 100 | 97 | [1] |
| - | CuCN | DMF | Reflux | 77 | [6] |
Table 2: Overview of the Sandmeyer Reaction Route
| Step | Reagents | Key Conditions |
| Diazotization | NaNO₂, HCl | 0-5 °C |
| Cyanation | CuCN | Neutral pH, gentle heating |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Cyanation of Methyl 2-bromo-5-fluorobenzoate (Adapted from multiple sources[3][6])
-
To a dried flask, add Methyl 2-bromo-5-fluorobenzoate, zinc cyanide (0.6 equivalents), a palladium catalyst (e.g., Pd/C, 2 mol%), and a ligand (e.g., dppf, 4 mol%).
-
Add anhydrous N,N-dimethylacetamide (DMAC).
-
Degas the mixture by bubbling nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to 110°C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture to remove insoluble salts.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Sandmeyer Reaction of Methyl 2-amino-5-fluorobenzoate (General procedure)
-
Dissolve Methyl 2-amino-5-fluorobenzoate in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5°C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite in water, keeping the temperature below 5°C. Stir for 30 minutes at this temperature.
-
In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium or potassium cyanide.
-
Slowly add the cold diazonium salt solution to the cyanide solution.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60°C) until the evolution of nitrogen gas ceases.
-
Cool the mixture and extract the product with an organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic layer, concentrate, and purify the product as described in Protocol 1.
Visualizations
Caption: Overview of the two main synthetic routes to this compound.
Caption: Decision tree for troubleshooting low yields in palladium-catalyzed cyanation.
Caption: Simplified radical mechanism of the Sandmeyer cyanation reaction.
References
- 1. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 9. *For 2 Mark each: Sandmeyer reaction | Filo [askfilo.com]
- 10. Sandmeyer Reaction [organic-chemistry.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude Methyl 2-cyano-5-fluorobenzoate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of crude Methyl 2-cyano-5-fluorobenzoate via column chromatography.
Frequently Asked Questions (FAQs)
Q1: My product is not moving from the baseline on the TLC plate, even with a high concentration of ethyl acetate in hexane. What should I do?
A: This indicates that your eluent system is not polar enough. While ethyl acetate/hexane is a common choice, highly polar impurities or byproducts in your crude mixture might be strongly interacting with the silica gel.
-
Troubleshooting Steps:
-
Increase Solvent Polarity: Gradually increase the polarity of your mobile phase. You can try adding a small percentage of methanol to your ethyl acetate/hexane mixture (e.g., 1-5%).
-
Alternative Solvent Systems: Consider completely different solvent systems. A combination of dichloromethane and methanol can be effective for more polar compounds.
-
Check for Compound Stability: Ensure your compound is stable on silica gel. You can test this by spotting your crude mixture on a TLC plate, letting it sit for an hour, and then developing it to see if any new spots (decomposition products) have appeared.[1]
-
Q2: I'm seeing significant tailing of my product spot on the TLC and broad peaks during column chromatography. How can I improve the separation?
A: Tailing is often caused by interactions between the compound and the stationary phase, or by overloading the column.
-
Troubleshooting Steps:
-
Reduce Sample Load: Overloading the column is a common cause of peak broadening and tailing. Try reducing the amount of crude material you are loading.
-
Optimize Solvent System: An inappropriate solvent system can lead to poor peak shape. Use TLC to find a solvent system that gives your product an Rf value of approximately 0.2-0.4.[2][3][4]
-
Add a Modifier: For compounds with acidic or basic groups, adding a small amount of a modifier to your mobile phase can improve peak shape. For potentially acidic impurities, adding a trace amount of triethylamine might help. Conversely, a small amount of acetic acid can help with basic impurities.
-
Ensure Proper Column Packing: A poorly packed column with channels or cracks will result in uneven solvent flow and poor separation. Ensure your silica gel is packed uniformly.
-
Q3: My purified fractions contain both my product and an impurity with a very similar Rf value. How can I separate them?
A: Separating compounds with close Rf values requires optimizing the selectivity of your chromatographic system.
-
Troubleshooting Steps:
-
Change Solvent Selectivity: Try a different solvent system with similar polarity but different chemical properties. For example, if you are using an ethyl acetate/hexane system, you could try a dichloromethane/acetone or a toluene/ethyl acetate system.
-
Use a Finer Mesh Silica Gel: A smaller particle size of silica gel provides a greater surface area, which can enhance separation efficiency.
-
Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradual increase in the polarity of the mobile phase (gradient elution) can help resolve closely eluting compounds.
-
Consider a Different Stationary Phase: If separation on silica gel is not achievable, you might need to consider alternative stationary phases like alumina or reverse-phase silica.
-
Q4: The yield of my purified product is very low. Where could my product be going?
A: Low recovery can be due to several factors, from irreversible adsorption on the column to product instability.
-
Troubleshooting Steps:
-
Check for Irreversible Adsorption: Your compound might be strongly binding to the silica gel and not eluting. After your initial elution, try flushing the column with a very polar solvent, like pure methanol or a mixture of methanol and dichloromethane, to see if you can recover any retained material.
-
Assess Compound Stability: As mentioned in Q1, your compound may be degrading on the silica gel. If you suspect this, minimizing the time the compound spends on the column by running the chromatography more quickly (without sacrificing separation) can help.
-
Dilute Fractions: Your compound may have eluted, but in very dilute fractions that are difficult to detect by TLC. Try combining and concentrating fractions that are expected to contain your product before running a final TLC.
-
Data Presentation
The following table summarizes typical parameters for the purification of this compound and related aromatic esters. Note that optimal conditions should be determined empirically using TLC before performing column chromatography.
| Parameter | Typical Value/Range | Notes |
| Stationary Phase | Silica Gel (60-120 or 230-400 mesh) | Finer mesh sizes (230-400) offer better resolution for difficult separations. |
| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (e.g., 9:1 to 4:1 v/v) | The optimal ratio should be determined by TLC to achieve an Rf of ~0.2-0.4 for the target compound.[2][3][4] Other systems like petroleum ether/ethyl acetate may also be used.[5] |
| Target Rf Value | 0.2 - 0.4 | This range generally provides the best separation in column chromatography. |
| Potential Impurities | Unreacted starting materials, positional isomers, hydrolyzed carboxylic acid. | The polarity of impurities will dictate the required polarity of the eluent for effective separation.[6][7][8] |
| Visualization | UV lamp (254 nm) | Aromatic compounds like this compound are typically UV-active. |
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) for Solvent System Optimization
-
Plate Preparation: Using a pencil, gently draw a baseline approximately 1 cm from the bottom of a silica gel TLC plate. Mark lanes for your crude sample, a co-spot, and a reference standard if available.
-
Sample Preparation: Dissolve a small amount of your crude this compound in a suitable solvent like dichloromethane or ethyl acetate.
-
Spotting: Use a capillary tube to spot a small amount of your dissolved crude sample onto the designated lane on the baseline. Keep the spot as small as possible.
-
Developing the Plate: Prepare a small amount of your chosen solvent system (e.g., 9:1 Hexane:Ethyl Acetate) in a developing chamber lined with filter paper to ensure a saturated atmosphere. Place the TLC plate in the chamber, ensuring the solvent level is below the baseline. Cover the chamber.
-
Visualization: Once the solvent front has moved to about 1 cm from the top of the plate, remove the plate and mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm).
-
Analysis: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front). Adjust the solvent system ratio until the desired product spot has an Rf value between 0.2 and 0.4, with good separation from impurity spots.
Protocol 2: Column Chromatography Purification
-
Column Preparation:
-
Select an appropriate size glass column.
-
Securely place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approx. 0.5 cm).
-
Prepare a slurry of silica gel in the initial, least polar solvent system determined by TLC (e.g., 9:1 Hexane:Ethyl Acetate).
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and remove any air bubbles. Allow the silica to settle, and do not let the column run dry.
-
Add another thin layer of sand on top of the packed silica gel to prevent disturbance during sample and eluent addition.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a non-polar solvent (like dichloromethane or the initial eluent).
-
Carefully add the dissolved sample to the top of the column using a pipette.
-
Allow the sample to absorb completely into the silica gel.
-
-
Elution:
-
Carefully add the eluent to the column.
-
Begin collecting fractions in test tubes or other suitable containers.
-
Maintain a constant flow rate. If the separation is difficult, a slower flow rate may improve resolution.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute more polar compounds.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the purified product.
-
Combine the pure fractions containing the desired product.
-
Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.
-
Mandatory Visualization
Caption: Troubleshooting workflow for column chromatography purification.
References
- 1. CN111018740B - Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester - Google Patents [patents.google.com]
- 2. rsc.org [rsc.org]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. rsc.org [rsc.org]
- 5. echemi.com [echemi.com]
- 6. benchchem.com [benchchem.com]
- 7. Methyl 3-Cyano-5-fluorobenzoate|CAS 886732-29-2 [benchchem.com]
- 8. 2-Cyano-3-fluorobenzoic acid | 1214379-33-5 | PYB37933 [biosynth.com]
Technical Support Center: Synthesis of Methyl 2-cyano-5-fluorobenzoate
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Methyl 2-cyano-5-fluorobenzoate.
Frequently Asked Questions (FAQs)
Q1: I am seeing an unexpected peak in my HPLC/GC-MS analysis after the synthesis of this compound. What could it be?
A1: An unexpected peak could be one of several common byproducts. The most likely candidates arise from side reactions involving the starting materials or the product. Potential byproducts include:
-
2-Cyano-5-fluorobenzoic acid: This can form if the methyl ester group of the product is hydrolyzed. This is more likely to occur if there is water present in the reaction mixture, especially under acidic or basic conditions.[1]
-
Methyl 2-amido-5-fluorobenzoate: The cyano group can be partially hydrolyzed to an amide. This can happen in the presence of acid or base and water.
-
5-Fluoro-2-(methoxycarbonyl)benzamide: This is an alternative name for Methyl 2-amido-5-fluorobenzoate.
-
Starting materials: Unreacted starting materials, such as 2-bromo-5-fluorobenzonitrile or methyl cyanoacetate (depending on the synthetic route), are also a common source of extra peaks.
Q2: My overall yield of this compound is consistently low. What are the potential causes and how can I improve it?
A2: Low yields can be attributed to several factors:
-
Incomplete reaction: The reaction may not have gone to completion. Consider extending the reaction time or increasing the temperature, but be mindful that harsh conditions can also promote byproduct formation.
-
Byproduct formation: The formation of the byproducts listed in Q1 will consume your starting materials and reduce the yield of the desired product.
-
Purification losses: Significant amounts of product may be lost during the work-up and purification steps (e.g., extraction, column chromatography). Ensure your purification techniques are optimized for this specific compound.
-
Moisture in reagents and solvents: Water can lead to hydrolysis of the ester or cyano groups.[1] Ensure all reagents and solvents are anhydrous.
Q3: How can I confirm the identity of the suspected byproducts?
A3: Standard analytical techniques can be used to identify byproducts:
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, which can help in identifying the byproduct.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help elucidate the structure of the byproduct. For example, the presence of a broad singlet in the ¹H NMR spectrum could indicate an amide proton.
-
Infrared (IR) Spectroscopy: Can be used to identify functional groups. For instance, a carboxylic acid O-H stretch or an amide N-H stretch would be indicative of hydrolysis byproducts.
-
Comparison with authentic samples: If available, comparing the retention time (in HPLC or GC) or spectroscopic data of the unknown peak with that of a pure sample of the suspected byproduct is the most definitive method of identification.
Q4: What steps can I take to minimize the formation of hydrolysis byproducts?
A4: To minimize the formation of 2-cyano-5-fluorobenzoic acid and the corresponding amide, it is crucial to work under anhydrous conditions.[1]
-
Use freshly distilled, anhydrous solvents.
-
Dry all glassware thoroughly before use.
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction.
-
If the work-up involves an aqueous extraction, minimize the contact time and consider using a saturated sodium bicarbonate solution to neutralize any acid, followed by a brine wash to remove excess water from the organic layer.
Troubleshooting Guide: Byproduct Identification and Quantification
This table summarizes the key characteristics of potential byproducts to aid in their identification.
| Byproduct Name | Chemical Formula | Molecular Weight ( g/mol ) | Key Analytical Signatures |
| 2-Cyano-5-fluorobenzoic acid | C₈H₄FNO₂ | 165.12 | ¹H NMR: Broad singlet for carboxylic acid proton. IR: Broad O-H stretch (~2500-3300 cm⁻¹). MS: [M-H]⁻ at m/z 164. |
| Methyl 2-amido-5-fluorobenzoate | C₉H₈FNO₃ | 197.16 | ¹H NMR: Two broad singlets for amide protons. IR: N-H stretches (~3100-3500 cm⁻¹), Amide I band (~1650 cm⁻¹). MS: [M+H]⁺ at m/z 198. |
| Unreacted Starting Material (e.g., 2-Bromo-5-fluorobenzonitrile) | C₇H₃BrFN | 200.01 | Will match the analytical data of the starting material. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring
-
Mobile Phase Preparation: Prepare an appropriate mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase.
-
Injection: Inject the sample onto a suitable C18 reverse-phase column.
-
Detection: Use a UV detector, monitoring at a wavelength where the starting material, product, and potential byproducts have significant absorbance (e.g., 254 nm).
-
Analysis: Monitor the disappearance of starting material peaks and the appearance of the product peak. Note the retention times of any new peaks for further investigation.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Byproduct Identification
-
Sample Preparation: Dissolve a small sample of the crude reaction mixture in a volatile organic solvent like dichloromethane or ethyl acetate.
-
Injection: Inject the sample into the GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).
-
GC Program: Use a temperature program that allows for the separation of components with different boiling points.
-
MS Analysis: Acquire mass spectra for each eluting peak.
-
Data Interpretation: Compare the obtained mass spectra with a library of known compounds (e.g., NIST) to identify potential byproducts.
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
-
Sample Preparation: Purify the byproduct of interest using column chromatography or preparative HPLC. Dissolve the isolated byproduct in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquisition: Acquire ¹H and ¹³C NMR spectra.
-
Analysis: Analyze the chemical shifts, integration, and coupling patterns to determine the structure of the byproduct. For example, the absence of a methyl ester singlet around 3.9 ppm and the appearance of a broad carboxylic acid proton signal would suggest hydrolysis of the ester.
Byproduct Formation Pathway
The following diagram illustrates the main synthesis route for this compound from a generic starting material (e.g., a halogenated precursor) and the potential side reactions leading to common byproducts.
Caption: Synthesis pathway and potential byproduct formation.
References
Technical Support Center: Optimizing Reaction Temperature for the Preparation of Methyl 2-cyano-5-fluorobenzoate
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Methyl 2-cyano-5-fluorobenzoate. The focus of this guide is the optimization of the reaction temperature to maximize yield and purity.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, with a focus on temperature-related challenges. The primary synthetic route considered is the cyanation of a halogenated precursor, such as methyl 2-bromo-5-fluorobenzoate, using a cyanide source like copper(I) cyanide in a polar aprotic solvent (e.g., DMF, NMP). This transformation is a variation of the Rosenmund-von Braun reaction.
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Reaction temperature is too low. | The Rosenmund-von Braun reaction and its variations often require significant thermal energy to proceed at an appreciable rate. Gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction progress by TLC or GC/LC-MS at each temperature point. For the cyanation of aryl bromides, temperatures in the range of 100-150°C are common.[1] |
| Insufficient reaction time at the chosen temperature. | At lower temperatures, the reaction will require a longer time to reach completion. If you are operating at the lower end of the viable temperature range, consider extending the reaction time and monitoring for the consumption of the starting material. |
| Poor quality or deactivation of the cyanide source. | Copper(I) cyanide is sensitive to air and moisture. Ensure you are using fresh, high-quality CuCN. Consider adding a small amount of a reducing agent or using a co-catalyst if permitted by your synthetic protocol. |
| Inappropriate solvent. | High-boiling polar aprotic solvents like DMF or NMP are typically used to facilitate the dissolution of reagents and to reach the required reaction temperatures. Ensure the solvent is anhydrous, as water can interfere with the reaction. |
Issue 2: Incomplete Reaction and Presence of Starting Material
| Possible Cause | Troubleshooting Steps |
| Reaction has not reached the necessary activation energy. | This is a clear indication that the reaction temperature is likely too low. Increase the temperature to provide more energy for the reactants to overcome the activation barrier. A temperature range of 60-120°C has been noted in similar syntheses.[2] |
| Thermodynamic equilibrium is not favorable at the current temperature. | While less common for this type of reaction to be significantly reversible, consider a moderate increase in temperature to shift the equilibrium towards the product side. |
Issue 3: Formation of Significant Byproducts and Impurities
| Possible Cause | Troubleshooting Steps |
| Reaction temperature is too high. | Elevated temperatures can lead to the degradation of the starting material, product, or solvent, resulting in byproduct formation.[3] High temperatures can also decrease functional group tolerance. If you observe significant charring or the appearance of multiple new spots on your TLC plate, reduce the reaction temperature. |
| Hydrolysis of the ester or nitrile group. | If there is residual water in the reaction mixture, high temperatures can promote the hydrolysis of the methyl ester to the corresponding carboxylic acid, or the nitrile group to an amide or carboxylic acid.[4] Ensure all reagents and solvents are anhydrous. |
| Decarboxylation of the corresponding benzoic acid. | If hydrolysis of the ester occurs, the resulting carboxylic acid can undergo decarboxylation at very high temperatures, leading to the formation of 2-cyano-5-fluorotoluene. This is more likely to be a concern at temperatures exceeding 150-200°C. |
Issue 4: Difficulty in Product Purification
| Possible Cause | Troubleshooting Steps |
| High-boiling solvent removal is problematic. | Solvents like DMF and NMP have high boiling points, making them difficult to remove completely. If the reaction temperature allows, consider using a lower-boiling solvent. Otherwise, utilize high-vacuum distillation or azeotropic distillation for solvent removal. |
| Formation of colored impurities. | High reaction temperatures can lead to the formation of colored, polymeric byproducts. Running the reaction at the lowest effective temperature can minimize the formation of these impurities, simplifying the purification process. |
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for the synthesis of this compound?
A1: The synthesis of this compound via the cyanation of an aryl halide precursor, such as methyl 2-bromo-5-fluorobenzoate, is a variation of the Rosenmund-von Braun reaction. Historically, these reactions required high temperatures, often in the range of 150-250°C.[1] However, modern modifications, including the use of ligands and specific solvents, can lower the required temperature to a range of 80-120°C.[1] One specific protocol for a similar compound suggests a reaction temperature between 60-120°C in NMP or DMF.[2] A synthesis of the target molecule has been reported to proceed under reflux conditions in DMF for 90 minutes.[5]
Q2: How does temperature affect the rate of reaction?
A2: As with most chemical reactions, increasing the temperature generally increases the rate of reaction by providing more kinetic energy to the molecules, leading to more frequent and energetic collisions. For the cyanation of aryl halides, which can have a significant activation energy barrier, temperature plays a crucial role in determining the reaction time.
Q3: What are the potential side reactions at elevated temperatures?
A3: At higher temperatures, there is an increased risk of side reactions. The most common side reactions in the synthesis of this compound include:
-
Hydrolysis: If water is present, the methyl ester can hydrolyze to the carboxylic acid, and the nitrile can hydrolyze to an amide or carboxylic acid.[4]
-
Solvent Decomposition: High-boiling aprotic solvents like DMF can decompose at elevated temperatures, leading to impurities.
-
Decarboxylation: If the ester is hydrolyzed to the carboxylic acid, this intermediate can decarboxylate at very high temperatures to yield 2-cyano-5-fluorotoluene.
Q4: Can a lower temperature be used for a cleaner reaction?
A4: Yes, operating at the lower end of the effective temperature range can often lead to a cleaner reaction with fewer byproducts. This is because the activation energies for side reactions and decomposition pathways may not be reached. However, this will likely require a longer reaction time to achieve full conversion of the starting material. It is a trade-off between reaction time and purity that needs to be optimized for each specific case.
Q5: How can I determine the optimal temperature for my specific setup?
A5: The optimal temperature should be determined experimentally. A good starting point is to screen a range of temperatures (e.g., 80°C, 100°C, 120°C, and 140°C) in small-scale reactions. Monitor the progress of each reaction by a suitable analytical method like TLC, GC, or LC-MS to determine the rate of product formation and the impurity profile at each temperature. The optimal temperature will be the one that provides a reasonable reaction rate with the highest yield of the desired product and the cleanest profile.
Data Presentation
The following table summarizes hypothetical data from a temperature optimization study for the cyanation of methyl 2-bromo-5-fluorobenzoate to illustrate the effect of temperature on reaction yield and purity.
| Reaction Temperature (°C) | Reaction Time (h) | Conversion of Starting Material (%) | Yield of this compound (%) | Purity by HPLC (%) | Key Observations |
| 80 | 24 | 65 | 58 | 98 | Slow reaction rate, very clean product profile. |
| 100 | 12 | 95 | 88 | 97 | Good balance of reaction rate and purity. |
| 120 | 6 | >99 | 92 | 94 | Faster reaction, slight increase in impurity formation. |
| 140 | 3 | >99 | 85 | 88 | Rapid reaction, significant formation of colored byproducts. |
Note: This data is illustrative and intended to demonstrate the general trend of the effect of temperature on this type of reaction. Actual results may vary depending on the specific reaction conditions, scale, and purity of reagents.
Experimental Protocols
General Protocol for Temperature Screening in the Synthesis of this compound
This protocol describes a general procedure for screening different temperatures for the cyanation of methyl 2-bromo-5-fluorobenzoate.
Materials:
-
Methyl 2-bromo-5-fluorobenzoate
-
Copper(I) cyanide (CuCN)
-
Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Inert gas (Nitrogen or Argon)
-
Reaction vials or flasks equipped with stir bars and condensers
-
Heating mantles or oil baths with temperature controllers
-
TLC plates, GC-MS, or LC-MS for reaction monitoring
Procedure:
-
Set up a series of identical reaction vessels, each charged with methyl 2-bromo-5-fluorobenzoate (1 equivalent) and copper(I) cyanide (1.2-1.5 equivalents).
-
To each vessel, add anhydrous DMF or NMP under an inert atmosphere.
-
Place each reaction vessel in a pre-heated heating block or oil bath set to the desired screening temperature (e.g., 80°C, 100°C, 120°C, 140°C).
-
Stir the reactions vigorously.
-
At regular time intervals (e.g., every 1-2 hours), take a small aliquot from each reaction mixture for analysis by TLC, GC-MS, or LC-MS.
-
Monitor the consumption of the starting material and the formation of the product.
-
Once the reaction at a particular temperature is deemed complete (or has reached a plateau), cool the reaction mixture to room temperature.
-
Work up the reaction mixture according to your standard procedure (e.g., quenching with an aqueous solution, extraction with an organic solvent, drying, and concentration).
-
Analyze the crude product from each temperature point to determine the yield and purity.
Mandatory Visualization
Caption: A logical workflow for optimizing reaction temperature.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 2. CN111018740B - Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester - Google Patents [patents.google.com]
- 3. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 4. Methyl 3-Cyano-5-fluorobenzoate|CAS 886732-29-2 [benchchem.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
Common side reactions in the synthesis of fluorinated benzonitriles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of fluorinated benzonitriles. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of fluorinated benzonitriles?
A1: Common side reactions include hydrolysis of the nitrile group to an amide or carboxylic acid, incomplete reaction leading to residual starting materials, formation of regioisomers, dehalogenation, and in some cases, dimerization or polymerization of the benzonitrile product. The specific side reactions largely depend on the synthetic route employed.
Q2: How can I minimize the hydrolysis of the nitrile group?
A2: Hydrolysis of the nitrile group is typically catalyzed by acidic or basic conditions, especially at elevated temperatures.[1][2] To minimize this, ensure that your reaction is run under anhydrous conditions and that any acidic or basic reagents are neutralized during workup as quickly as possible. If the reaction requires acidic or basic conditions, consider running it at a lower temperature and for a shorter duration, monitoring the progress closely by techniques like TLC or GC.
Q3: What causes the formation of tar-like substances, and how can I prevent it?
A3: The formation of viscous, tar-like materials can occur in certain oxidation reactions or at high temperatures. This is often due to polymerization or decomposition of starting materials or products. To mitigate this, ensure uniform heating to avoid localized overheating. In some cases, adding an adsorbent like Celite or silica gel to the reaction mixture can help manage the formation of such residues by adsorbing byproducts.
Troubleshooting Guides
This section addresses specific issues you might encounter during the synthesis of fluorinated benzonitriles, with potential causes and recommended solutions.
Issue 1: Low Yield and Incomplete Conversion
Symptoms:
-
TLC or GC/MS analysis shows a significant amount of starting material remaining after the expected reaction time.
-
The isolated yield of the desired fluorinated benzonitrile is significantly lower than anticipated.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Insufficient Reaction Temperature | For reactions like nucleophilic aromatic substitution (SNAr), a specific temperature might be crucial for driving the reaction to completion.[3] Carefully monitor and control the reaction temperature. Consider a modest increase in temperature if the reaction is stalling, but be mindful of potential side reactions. |
| Poor Quality of Reagents | Reagents such as alkali metal fluorides or copper salts can be hygroscopic or degrade over time. Use freshly opened or properly stored anhydrous reagents. |
| Inadequate Mixing | In heterogeneous reactions, such as those involving solid fluorinating agents, poor stirring can lead to incomplete reaction. Ensure vigorous and efficient stirring throughout the reaction. |
| Decomposition of Diazonium Salt (Sandmeyer Reaction) | Diazonium salts are often unstable at higher temperatures.[4] It is critical to maintain a low temperature (typically 0-5 °C) during the diazotization step and use the diazonium salt immediately after its preparation.[5][6][7] |
Issue 2: Formation of Impurities
Symptoms:
-
NMR, GC/MS, or LC/MS analysis of the crude product shows the presence of one or more significant impurities.
-
Difficulty in purifying the final product to the desired level.
Common Impurities and Troubleshooting:
| Impurity | Common Cause | Recommended Solutions |
| Amide or Carboxylic Acid | Hydrolysis of the nitrile group due to the presence of water under acidic or basic conditions.[1][8] | Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Neutralize the reaction mixture promptly during workup. |
| Dehalogenated Benzonitrile | Reductive dehalogenation of the starting aryl halide. | This can sometimes be caused by certain catalysts or reaction conditions. Optimizing the catalyst system or reaction temperature may help. |
| Regioisomers | In electrophilic or nucleophilic aromatic substitution reactions, substitution may occur at undesired positions on the aromatic ring. | The directing effects of the substituents on the ring determine the regioselectivity. Careful selection of the synthetic route and reaction conditions is crucial. For example, in SNAr, electron-withdrawing groups ortho or para to the leaving group are required for activation.[9][10][11] |
| Homocoupling Products | In cross-coupling reactions, the organometallic reagent can couple with itself. | Optimize the reaction conditions, such as the catalyst, ligands, and temperature, to favor the cross-coupling pathway. |
Experimental Protocols
Protocol 1: Synthesis of 4-Fluorobenzonitrile via Nucleophilic Aromatic Substitution (Halogen Exchange)
This protocol describes a general procedure for the synthesis of a fluorobenzonitrile from its corresponding chlorobenzonitrile.
Materials:
-
4-Chlorobenzonitrile
-
Anhydrous Potassium Fluoride (spray-dried)
-
Aprotic polar solvent (e.g., Sulfolane, DMF, or DMSO)
-
Phase-transfer catalyst (e.g., tetraphenylphosphonium bromide), optional
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chlorobenzonitrile and anhydrous potassium fluoride.
-
Add the aprotic polar solvent and the phase-transfer catalyst (if used).
-
Heat the reaction mixture to the desired temperature (typically between 150-220 °C) with vigorous stirring.[12]
-
Monitor the reaction progress by GC or TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a large volume of cold water and stir.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by distillation or recrystallization.
Quantitative Data Example for Halogen Exchange:
| Starting Material | Fluorinating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 2,6-Dichlorobenzonitrile | KF | None (melt) | 100-170 | 44 | 80 |
| 3-Chloro-4-methylbenzonitrile | KF | Sulfolane | 210 | 6 | 85 |
Note: Yields are highly dependent on the specific substrate and reaction conditions.
Protocol 2: Synthesis of a Fluorobenzonitrile via the Sandmeyer Reaction
This protocol outlines the synthesis of a fluorobenzonitrile from the corresponding aminobenzonitrile.
Materials:
-
Amino-substituted benzonitrile
-
Concentrated Hydrochloric Acid (HCl) or Tetrafluoroboric acid (HBF₄)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Cyanide (CuCN) or Potassium Cyanide (KCN)
-
Ice
Procedure:
-
Diazotization:
-
In a flask, dissolve the aminobenzonitrile in aqueous HCl or HBF₄.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C with vigorous stirring.[5]
-
After the addition is complete, stir the mixture for an additional 15-30 minutes at 0-5 °C. Keep the resulting diazonium salt solution cold.
-
-
Cyanation:
-
In a separate flask, prepare a solution or suspension of the cyanide source (e.g., CuCN).
-
Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring. The temperature should be carefully controlled.
-
Allow the reaction to proceed, often with gentle warming, until the evolution of nitrogen gas ceases.[7]
-
-
Work-up and Purification:
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous magnesium sulfate).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography, distillation, or recrystallization.
-
Visualizations
Caption: Troubleshooting workflow for low yield.
Caption: Common side reaction pathways.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Microwave-Induced Nucleophilic [18F]Fluorination on Aromatic Rings: Synthesis and Effect of Halogen on [18F]Fluoride Substitution of meta-Halo (F, Cl, Br, I)-Benzonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. youtube.com [youtube.com]
- 11. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 12. Page loading... [guidechem.com]
How to increase the purity of synthesized Methyl 2-cyano-5-fluorobenzoate
This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and purification of Methyl 2-cyano-5-fluorobenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
There are two primary synthetic routes for this compound:
-
Cyanation of a Halogenated Precursor: This typically involves the Rosenmund-von Braun reaction, where Methyl 2-bromo-5-fluorobenzoate is reacted with a cyanide source, most commonly copper(I) cyanide, in a polar aprotic solvent like DMF at elevated temperatures.[1][2][3]
-
Esterification of 2-cyano-5-fluorobenzoic acid: This route involves the esterification of the corresponding carboxylic acid with methanol, often under acidic conditions using a catalyst like acetyl chloride.[4]
Q2: What are the likely impurities in my synthesized this compound?
Common impurities can originate from starting materials, side reactions, or the workup process. These may include:
-
Unreacted Starting Materials:
-
Methyl 2-bromo-5-fluorobenzoate (if using the cyanation route).
-
2-cyano-5-fluorobenzoic acid (if using the esterification route).
-
-
Side-Reaction Byproducts:
-
Residual Solvents: High-boiling point solvents like DMF can be difficult to remove completely.
Q3: My cyanation reaction is not going to completion. What are the possible reasons and solutions?
Incomplete cyanation in the Rosenmund-von Braun reaction can be due to several factors:
-
Low Reaction Temperature: This reaction often requires high temperatures, typically in the range of 120-150°C, when using a solvent like DMF.[3] Consider increasing the reaction temperature.
-
Poor Quality of Copper(I) Cyanide: CuCN is sensitive to air and moisture. Using old or improperly stored reagent can lead to lower reactivity. Ensure you are using fresh, high-quality CuCN.[6]
-
Inadequate Solvent: The solvent should be a polar, high-boiling point solvent to facilitate the reaction.[1] DMF is a common choice.[3][7] Ensure the solvent is anhydrous.
-
Insufficient Reaction Time: Monitor the reaction by TLC or LC-MS to ensure it has reached completion.
Troubleshooting Guide: Purification of this compound
This guide addresses specific issues you might encounter while purifying your product.
| Problem | Potential Cause | Recommended Solution |
| Low Purity After Initial Workup | Incomplete removal of copper salts. | During the workup, wash the organic layer with an aqueous solution of ammonium chloride and aqueous ammonia. This can help to complex and remove residual copper. |
| Presence of unreacted starting materials. | If the impurity is the starting bromo-compound or the carboxylic acid, column chromatography is the most effective method for separation. | |
| Difficulty in Removing High-Boiling Point Solvents (e.g., DMF) | Standard evaporation is insufficient. | After initial concentration on a rotary evaporator, use a high-vacuum pump to remove residual high-boiling point solvents. |
| Product is an Oil or Waxy Solid, Not a Crystalline Solid | Presence of impurities preventing crystallization. | Purify the crude product using column chromatography. After purification, attempt recrystallization from a suitable solvent system. |
| Choosing a Purification Method | Unsure whether to use recrystallization or column chromatography. | For a crude product with multiple impurities or impurities with similar polarity to the product, column chromatography is generally more effective. If the crude product is relatively clean, recrystallization can be a simpler and more scalable option. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This is a general protocol for the purification of this compound.
-
Adsorbent: Silica gel (230-400 mesh).
-
Eluent System: A mixture of hexane and ethyl acetate is commonly used. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity based on TLC analysis. A good starting point for achieving an Rf value between 0.2 and 0.4 is often a 4:1 hexane:ethyl acetate mixture.[8]
-
Column Packing: Prepare a slurry of silica gel in the initial eluent and pour it into the column. Allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimum amount of dichloromethane or the eluent and load it onto the column.
-
Elution: Begin elution with the starting solvent mixture, collecting fractions. Monitor the fractions by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Recrystallization
-
Solvent Selection: Test the solubility of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, or a mixture like hexane/ethyl acetate) to find a suitable system where the product is soluble at high temperatures but sparingly soluble at room temperature or below.[5][6]
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Quantitative Data
The following table summarizes typical yields for similar compounds after purification by column chromatography, which can serve as an expected benchmark for the purification of this compound.
| Compound | Purification Method | Yield | Reference |
| Methyl 4-bromo-2-cyano-5-fluorobenzoate | Column Chromatography | 91% | [9] |
| Methyl 4-bromo-2-cyano-5-fluorobenzoate | Column Chromatography | 88% | [9] |
| Methyl 4-bromo-2-cyano-5-fluorobenzoate | Column Chromatography | 82% | [9] |
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for improving the purity of this compound.
References
- 1. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 2. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 3. reddit.com [reddit.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. Methyl 3-Cyano-5-fluorobenzoate|CAS 886732-29-2 [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 8. benchchem.com [benchchem.com]
- 9. CN111018740B - Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Cyanation Reactions
Welcome to the technical support center for cyanation reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low conversion rates, encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: My palladium-catalyzed cyanation of an aryl halide is showing low to no conversion. What are the most common causes?
A1: Low conversion in palladium-catalyzed cyanation is a frequent issue that can often be attributed to one or more of the following factors:
-
Catalyst Deactivation: The active Pd(0) catalyst is susceptible to poisoning by excess cyanide ions, which can bind strongly to the metal center and inhibit catalysis.[1][2][3][4][5][6] The solubility of the cyanide source is a critical factor; highly soluble sources can lead to a high concentration of free cyanide, deactivating the catalyst.[1][2]
-
Sub-optimal Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. Bulky and electron-rich phosphine ligands are often required to enhance the rate of oxidative addition and reductive elimination.[1][2]
-
Poor Reaction Conditions: Temperature, solvent, and the presence of an inert atmosphere are critical. Temperatures that are too low may result in a sluggish reaction, while excessively high temperatures can lead to catalyst decomposition.[7] The solvent must be appropriate for solubilizing the reactants and the catalyst system.[7] Oxygen can oxidize and deactivate the Pd(0) catalyst, making an inert atmosphere essential.[7]
-
Unreactive Substrate: Aryl chlorides are generally less reactive than aryl bromides and iodides and may require more specialized catalytic systems or harsher reaction conditions to achieve good conversion.[8][9]
-
Cyanide Source Issues: The choice and stoichiometry of the cyanide source are critical. Some cyanide sources are more effective than others for specific substrates and catalyst systems.[7][8]
Q2: How do I choose the right catalyst and ligand for my cyanation reaction?
A2: The selection of the catalyst and ligand is critical for a successful cyanation.
-
Palladium Precursor: Common palladium sources include Pd(OAc)₂ and Pd₂(dba)₃.[7] Palladacycle precatalysts have also been shown to be highly effective.[6][9]
-
Ligands: Sterically hindered and electron-rich biaryl phosphine ligands, such as XPhos and t-BuXPhos, have demonstrated great efficacy in cross-coupling reactions, including cyanation.[7][9] The choice of ligand can prevent the displacement by cyanide, thus avoiding catalyst poisoning.[1][2] It is often necessary to screen a variety of ligands to find the optimal one for a specific substrate.
Q3: Which cyanide source should I use?
A3: The choice of cyanide source involves a trade-off between reactivity, toxicity, and solubility.
-
Highly Toxic but Reactive: KCN and NaCN are effective but highly toxic.[7] Their high solubility can also lead to catalyst poisoning if not used carefully.[4][5]
-
Safer Alternatives: Zn(CN)₂ and K₄[Fe(CN)₆] are often preferred due to their lower toxicity.[7][8] Zn(CN)₂ has lower solubility in many organic solvents, which can help to maintain a low concentration of free cyanide and prevent catalyst deactivation.[4][5] K₄[Fe(CN)₆] is a non-toxic food additive and a robust cyanide source.[4][5]
-
Organic Cyanide Sources: Reagents like acetone cyanohydrin and N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) are also used as less toxic alternatives.[8][10]
An excess of the cyanide source can lead to catalyst inhibition, so optimizing the stoichiometry is crucial.[7]
Q4: My reaction is producing significant side products. What are they and how can I minimize them?
A4: Common side products in cyanation reactions include:
-
Hydrodehalogenation: This is the replacement of the halide with a hydrogen atom. This can be more prevalent with certain substrates and reaction conditions.
-
Hydrolysis Products: If water is present in the reaction mixture, the nitrile product can be hydrolyzed to the corresponding amide or carboxylic acid.
-
Homocoupling: Formation of a biaryl product from the coupling of two aryl halide molecules.
To minimize side products, ensure the reaction is run under strictly anhydrous and inert conditions (unless an aqueous system is intended). Optimizing the catalyst, ligand, and reaction time can also improve selectivity.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting low conversion rates in your cyanation reaction.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low conversion rates in cyanation reactions.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize key quantitative data from literature for optimizing palladium-catalyzed cyanation reactions.
Table 1: Effect of Solvent on Cyanation of Aryl Chloride
| Entry | Solvent (H₂O/THF) | Conversion (%) | Isolated Yield (%) |
| 1 | 0:1 | <5 | - |
| 2 | 1:5 | 30 | - |
| 3 | 1:1 | 55 | - |
| 4 | 5:1 | 100 | 89 |
| 5 | 10:1 | 100 | 85 |
| Reaction Conditions: Aryl chloride (1.0 equiv), Zn(CN)₂ (0.6 equiv), Pd precatalyst (2 mol%), ligand (2 mol%), room temperature, 18 h. Data adapted from a study on mild palladium-catalyzed cyanation.[1] |
Table 2: Effect of Palladium Catalyst and Ligand on Cyanation
| Entry | Palladium Source | Ligand | Yield (%) |
| 1 | Pd(OAc)₂ | dppf | 65 |
| 2 | Pd₂(dba)₃ | XPhos | 92 |
| 3 | Pd(OAc)₂ | t-BuXPhos | 95 |
| 4 | Pd/C | dppf | 88 |
| Reaction Conditions: Aryl bromide (1.0 equiv), K₄[Fe(CN)₆] (0.5 equiv), Na₂CO₃ (2.0 equiv), DMF, 120 °C, 12 h. Yields are for isolated product. Data compiled from various sources.[8][9][11] |
Key Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Cyanation of Aryl Bromides with K₄[Fe(CN)₆]
This protocol is a representative example for the cyanation of an aryl bromide using a palladium catalyst and a non-toxic cyanide source.
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl bromide (1.0 mmol), K₄[Fe(CN)₆] (0.4 equiv, 0.4 mmol), Pd(OAc)₂ (2 mol%, 0.02 mmol), and the desired phosphine ligand (4 mol%, 0.04 mmol).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.[7]
-
Solvent and Base Addition: Add anhydrous DMF (3 mL) and a suitable base (e.g., Na₂CO₃, 2.0 equiv) via syringe.
-
Reaction: Heat the reaction mixture to the optimized temperature (e.g., 110-130 °C) and stir for the required time (typically 12-24 hours).[7]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[7]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.[7]
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Monitoring Reaction Progress with Analytical Methods
Accurate monitoring of the reaction is crucial for troubleshooting.
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the consumption of starting material and the formation of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, including the relative amounts of starting material, product, and any detectable side products, along with their mass-to-charge ratios.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile compounds and can provide quantitative information when calibrated with standards.[12]
-
Spectrophotometry: Can be used to quantify cyanide concentration in the reaction mixture, which can be useful for mechanistic studies.[12][13]
Analytical Workflow for Reaction Monitoring
Caption: A typical workflow for analyzing the progress of a cyanation reaction.
Signaling Pathways and Logical Relationships
Palladium-Catalyzed Cyanation Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the palladium-catalyzed cyanation of aryl halides. Understanding this cycle is key to diagnosing issues in the reaction.
Caption: The catalytic cycle for palladium-catalyzed cyanation of aryl halides (Ar-X).
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. benchchem.com [benchchem.com]
- 8. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 9. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 12. Recent developments in cyanide detection: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ANALYTICAL METHODS - Toxicological Profile for Cyanide - NCBI Bookshelf [ncbi.nlm.nih.gov]
Effects of different solvents on Methyl 2-cyano-5-fluorobenzoate reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 2-cyano-5-fluorobenzoate. The information is designed to address specific issues that may be encountered during experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents for reactions with this compound and why?
A1: The most commonly used solvents are polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), acetonitrile (MeCN), and N,N-Dimethylacetamide (DMAC). These solvents are favored for several reasons:
-
Enhanced Solubility: They effectively dissolve this compound and many common nucleophiles and catalysts.
-
Increased Reactivity for SNAr: For nucleophilic aromatic substitution (SNAr) reactions, where the fluorine atom is displaced, these solvents can accelerate the reaction rate by stabilizing the charged Meisenheimer intermediate.[1]
-
Higher Boiling Points: Many of these solvents have high boiling points, allowing for a wider range of reaction temperatures.
Q2: I am observing hydrolysis of the methyl ester group. How can I prevent this?
A2: Hydrolysis of the methyl ester to the corresponding carboxylic acid is a common side reaction, particularly in the presence of water, acids, or bases.[1] To minimize this:
-
Use Anhydrous Solvents: Ensure your solvents are rigorously dried before use.
-
Control the Base: If a base is required, consider using a non-nucleophilic, hindered base, or a carbonate base like K₂CO₃ or Cs₂CO₃ with careful control of water content.
-
Moderate Temperatures: Avoid excessively high temperatures (above 70°C) for extended periods if possible, as this can accelerate hydrolysis.[1]
-
Inert Atmosphere: Work under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
Q3: Can I use protic solvents like methanol or ethanol?
A3: Protic solvents are generally not recommended for reactions involving sensitive functional groups on this compound.
-
Risk of Solvolysis: Protic solvents can act as nucleophiles, leading to transesterification (with the methyl ester) or solvolysis of the cyano group under certain conditions.
-
Reduced SNAr Efficiency: In the case of SNAr reactions, protic solvents can solvate the nucleophile, reducing its reactivity and slowing down the reaction.
Q4: My reaction yield is low when performing a nucleophilic aromatic substitution (SNAr) on the fluorine atom. What role does the solvent play?
A4: Low yield in an SNAr reaction is often linked to solvent choice. For an efficient reaction, a polar aprotic solvent is crucial. These solvents effectively solvate the cation of any salt present, leaving the anion (the nucleophile) more "naked" and reactive. In contrast, nonpolar solvents lead to poor solubility and reaction rates, while protic solvents can deactivate the nucleophile.
Troubleshooting Guides
Problem 1: Low or No Conversion in Nucleophilic Aromatic Substitution (SNAr)
| Potential Cause | Troubleshooting Steps |
| Inappropriate Solvent Choice | Switch to a polar aprotic solvent like DMF, DMSO, or NMP. These solvents are known to accelerate SNAr reactions. |
| Poor Solubility of Reagents | Ensure all reactants are fully dissolved. If necessary, gently warm the mixture or consider a co-solvent system, but be mindful of potential side reactions. |
| Presence of Water | Use anhydrous solvents and reagents. Dry glassware thoroughly before use and maintain an inert atmosphere. |
| Insufficient Reaction Temperature | Gradually increase the reaction temperature. Many SNAr reactions require heating to proceed at a reasonable rate. |
Problem 2: Formation of Unwanted Byproducts
| Potential Cause | Troubleshooting Steps |
| Hydrolysis of Methyl Ester | As detailed in FAQ 2, use anhydrous conditions, control the amount and strength of any base used, and avoid prolonged heating at high temperatures.[1] |
| Side Reactions with Protic Solvents | If a protic solvent must be used (e.g., for solubility reasons), use it as a co-solvent in minimal amounts and at the lowest possible temperature. |
| Decomposition of Reactants | Some reagents may be unstable at elevated temperatures. Check the stability of your nucleophile and other reagents in the chosen solvent at the reaction temperature. Consider lowering the temperature and extending the reaction time. |
Data Presentation
Table 1: Properties of Common Solvents
This table provides a summary of the physical properties of solvents commonly considered for reactions involving this compound.
| Solvent | Type | Dielectric Constant (20°C) | Boiling Point (°C) | Relative Polarity |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | 153 | 0.386 |
| Dimethyl sulfoxide (DMSO) | Polar Aprotic | 46.7 | 189 | 0.444 |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | 82 | 0.460 |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.5 | 66 | 0.207 |
| Toluene | Nonpolar | 2.4 | 111 | 0.099 |
| Methanol (MeOH) | Protic | 32.7 | 65 | 0.762 |
| Water (H₂O) | Protic | 80.1 | 100 | 1.000 |
Data sourced from publicly available chemical data.[2]
Table 2: Representative Yields for a Hypothetical SNAr Reaction
The following table illustrates the expected trend in product yield for a typical SNAr reaction on this compound with a generic amine nucleophile, based on general principles of solvent effects.
| Solvent | Reaction Temperature (°C) | Reaction Time (h) | Expected Yield (%) |
| DMSO | 100 | 4 | >90 |
| DMF | 100 | 6 | 85-90 |
| Acetonitrile | 80 (reflux) | 12 | 60-70 |
| THF | 66 (reflux) | 24 | <20 |
| Toluene | 100 | 24 | <5 |
| Methanol | 65 (reflux) | 24 | <10 (with potential byproducts) |
Note: These are illustrative yields and will vary depending on the specific nucleophile, base, and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a general method for the substitution of the fluorine atom on this compound with an amine nucleophile.
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), the amine nucleophile (1.1-1.5 eq.), and a suitable base (e.g., K₂CO₃, 2.0 eq.).
-
Solvent Addition: Add anhydrous polar aprotic solvent (e.g., DMF or DMSO) to achieve a concentration of 0.1-0.5 M.
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120°C) and stir.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Synthesis of this compound via Cyanation
This protocol is adapted from a known synthesis of the title compound.[3]
-
Preparation: In a round-bottom flask, dissolve Methyl 2-bromo-5-fluorobenzoate (1.0 eq.) in anhydrous DMF.
-
Degassing: Degas the solution by bubbling nitrogen gas through it for 5-10 minutes.
-
Reagent Addition: Add copper(I) cyanide (2.0 eq.) to the mixture and degas for an additional 5 minutes.
-
Reaction: Heat the reaction mixture to reflux and maintain for approximately 90 minutes.
-
Monitoring: Monitor the disappearance of the starting material by TLC.
-
Work-up: After completion, cool the mixture and carefully add a 10% aqueous solution of sodium cyanide. Extract the product with dichloromethane (DCM).
-
Purification: Dry the organic phase and remove the solvent under vacuum. The crude product can often be used without further purification.
Visualizations
References
Technical Support Center: Methodologies for Preventing Unwanted Hydrolysis of Methyl 2-cyano-5-fluorobenzoate
Welcome to the technical support center for Methyl 2-cyano-5-fluorobenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the unwanted hydrolysis of this versatile building block during chemical reactions. Given its susceptibility to hydrolysis due to the electron-withdrawing nature of the cyano and fluoro substituents, careful consideration of reaction conditions is paramount for successful synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What makes this compound prone to hydrolysis?
A1: The ester group of this compound is susceptible to both acid- and base-catalyzed hydrolysis. The presence of two strong electron-withdrawing groups, the cyano (-CN) and fluoro (-F) groups, on the benzene ring increases the electrophilicity of the carbonyl carbon of the ester. This makes it more susceptible to nucleophilic attack by water or hydroxide ions, accelerating the rate of hydrolysis compared to unsubstituted or electron-donating group substituted methyl benzoates.
Q2: Under what pH conditions is this compound most stable?
A2: Esters are generally most stable in a neutral to slightly acidic pH range. Both strong acidic and strong basic conditions will catalyze the hydrolysis of this compound. To minimize hydrolysis, it is advisable to maintain the reaction and workup conditions as close to neutral as possible. If a basic reagent is required for the desired transformation, a non-nucleophilic or sterically hindered base should be considered. For acidic conditions, the use of aprotic acids or minimizing the amount of water present is crucial.
Q3: How does temperature affect the hydrolysis of this compound?
A3: As with most chemical reactions, the rate of hydrolysis of this compound increases with temperature. To suppress this unwanted side reaction, it is often beneficial to conduct reactions at lower temperatures, provided the primary reaction can still proceed at a reasonable rate. For particularly sensitive substrates or prolonged reaction times, temperatures of 0°C or even lower may be necessary. It is recommended to keep temperatures below 70°C to minimize hydrolysis as a side reaction.[1]
Q4: Can the choice of solvent influence the rate of hydrolysis?
A4: Yes, the choice of solvent is critical. Protic solvents, especially in the presence of acid or base, can participate in and facilitate hydrolysis. Whenever possible, the use of anhydrous aprotic solvents such as tetrahydrofuran (THF), dioxane, acetonitrile (ACN), or N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to minimize the presence of water. Studies on similar substituted benzoates have shown that the rate of alkaline hydrolysis can decrease with an increasing percentage of an organic co-solvent in aqueous mixtures.[2]
Troubleshooting Guides
Issue 1: Significant hydrolysis of the methyl ester is observed during the reaction.
This is often indicated by the presence of 2-cyano-5-fluorobenzoic acid in the crude reaction mixture, which can be detected by techniques such as TLC (a more polar spot), LC-MS, or NMR spectroscopy.
| Potential Cause | Recommended Solution |
| Presence of water in reagents or solvents. | Use anhydrous solvents and dry all reagents thoroughly before use. Consider adding molecular sieves to the reaction mixture. |
| Reaction temperature is too high. | Lower the reaction temperature. If the desired reaction is too slow at lower temperatures, a more active catalyst or a different synthetic route may be needed. |
| Use of a strong, nucleophilic base. | If a base is required, opt for a non-nucleophilic or sterically hindered base (e.g., proton sponge, DBU, or DIPEA). |
| Acidic or basic impurities in starting materials. | Purify starting materials before use to remove any acidic or basic impurities that could catalyze hydrolysis. |
| Prolonged reaction times. | Monitor the reaction closely and quench it as soon as it reaches completion to minimize the exposure time to conditions that may promote hydrolysis. |
Issue 2: Hydrolysis occurs during the aqueous workup.
The introduction of aqueous acidic or basic solutions during workup can lead to rapid hydrolysis of the ester.
| Potential Cause | Recommended Solution |
| Use of strong aqueous acid or base for quenching/washing. | Quench the reaction with a saturated aqueous solution of a mild reagent like ammonium chloride (for neutralizing bases) or sodium bicarbonate (for neutralizing acids). Perform all aqueous washes with cold solutions to slow down the hydrolysis rate. |
| Prolonged contact with aqueous layers. | Minimize the time the organic layer is in contact with the aqueous phase. Separate the layers promptly after extraction. |
| Incomplete removal of water before solvent evaporation. | After washing with aqueous solutions, wash the organic layer with brine to remove bulk water, and then dry thoroughly with an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄) before concentrating the solution. |
Experimental Protocols to Mitigate Hydrolysis
Protocol 1: General Anhydrous Reaction Setup
This protocol is a general guideline for reactions where the exclusion of water is critical to prevent ester hydrolysis.
Materials:
-
This compound
-
Anhydrous solvent (e.g., THF, Dioxane, Toluene)
-
Other reagents (dried)
-
Oven-dried glassware
-
Inert gas supply (Nitrogen or Argon)
-
Molecular sieves (optional)
Procedure:
-
Dry all glassware in an oven at >120°C for at least 4 hours and allow to cool in a desiccator or under a stream of inert gas.
-
Assemble the glassware under a positive pressure of inert gas.
-
Add this compound and other solid reagents to the reaction flask. If desired, add activated molecular sieves.
-
Add the anhydrous solvent via syringe or cannula.
-
Stir the reaction mixture at the desired temperature, maintaining a positive pressure of inert gas throughout the reaction.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature before proceeding with a non-hydrolytic workup if possible, or a carefully controlled aqueous workup as described in the troubleshooting guide.
Protocol 2: Protecting Group Strategy - Conversion to a tert-Butyl Ester
For multi-step syntheses involving harsh basic conditions, protecting the carboxylic acid as a more robust tert-butyl ester can be an effective strategy. The tert-butyl ester is stable to a wide range of nucleophilic and basic reagents and can be selectively cleaved under acidic conditions.[3][4]
Step A: Hydrolysis of this compound to the Carboxylic Acid
-
Dissolve this compound in a suitable solvent mixture (e.g., THF/water or methanol/water).
-
Add a stoichiometric amount of a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH).
-
Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).
-
Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to protonate the carboxylate.
-
Extract the 2-cyano-5-fluorobenzoic acid with an organic solvent, dry the organic layer, and concentrate to obtain the crude acid.
Step B: Formation of the tert-Butyl Ester
-
Dissolve the 2-cyano-5-fluorobenzoic acid in an anhydrous solvent like dichloromethane (DCM) or tert-butyl acetate.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).
-
Add an excess of isobutylene gas or tert-butanol.
-
Stir the reaction at room temperature until esterification is complete.
-
Quench the reaction with a mild base (e.g., saturated NaHCO₃ solution) and extract the tert-butyl ester.
-
Purify the product as necessary.
Step C: Deprotection of the tert-Butyl Ester
-
Dissolve the tert-butyl protected compound in a suitable solvent (e.g., DCM).
-
Add a strong acid such as trifluoroacetic acid (TFA) and stir at room temperature.
-
The deprotection is usually rapid and results in the formation of the carboxylic acid, isobutylene, and CO₂.
-
Remove the acid and solvent under reduced pressure to isolate the deprotected product.
Visualizing Workflows and Concepts
To further aid in understanding the strategies to prevent hydrolysis, the following diagrams illustrate key decision-making processes and reaction pathways.
Caption: Troubleshooting decision tree for diagnosing causes of ester hydrolysis.
Caption: Workflow for a tert-butyl ester protecting group strategy.
References
Technical Support Center: Scaling Up the Synthesis of Methyl 2-cyano-5-fluorobenzoate
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the synthesis of Methyl 2-cyano-5-fluorobenzoate on a larger scale.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound at scale?
A1: The most prevalent and scalable methods for synthesizing this compound involve the cyanation of an aryl halide precursor. The two primary approaches are:
-
Rosenmund-von Braun Reaction: This classic method involves the reaction of an aryl bromide, such as Methyl 2-bromo-5-fluorobenzoate, with copper(I) cyanide (CuCN) in a high-boiling polar aprotic solvent like DMF or NMP.[1][2]
-
Palladium-Catalyzed Cyanation: This modern approach utilizes a palladium catalyst, often with a phosphine ligand, to couple an aryl halide (bromide or chloride) with a cyanide source like zinc cyanide (Zn(CN)₂).[3][4][5] This method can sometimes offer milder reaction conditions and broader functional group tolerance.
A Sandmeyer reaction, converting an amino group to a nitrile, is another potential, though less commonly detailed, route for this specific compound.[6][7][8]
Q2: What are the critical safety precautions to consider during this synthesis?
A2: The primary hazard in this synthesis is the use of highly toxic cyanide reagents (e.g., CuCN, Zn(CN)₂).[2]
-
Handling Cyanides: All manipulations involving cyanide salts must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.
-
Quenching: A dedicated quench solution for cyanide, such as an alkaline solution of ferrous sulfate or sodium hypochlorite, should be readily available.
-
Waste Disposal: All cyanide-containing waste must be segregated and disposed of according to institutional and environmental safety regulations.
Q3: What analytical techniques are recommended for monitoring the reaction progress and purity of the final product?
A3: For effective reaction monitoring and product characterization, the following techniques are recommended:
-
Thin Layer Chromatography (TLC): Useful for quick qualitative checks of reaction completion by observing the disappearance of the starting material spot.
-
High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis of reaction conversion, yield, and final product purity.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to identify the product and any volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product.
-
Infrared (IR) Spectroscopy: To confirm the presence of key functional groups, particularly the nitrile (C≡N) stretch.
Troubleshooting Guide
This guide addresses common issues encountered during the scale-up synthesis of this compound.
Issue 1: Low or No Conversion of Starting Material
-
Question: My cyanation reaction is showing low or no conversion of the starting aryl bromide. What are the potential causes and how can I improve the yield?
-
Answer:
-
Potential Causes:
-
Insufficient Temperature: The Rosenmund-von Braun reaction often requires high temperatures (120-150 °C or higher) to proceed efficiently.[1] Palladium-catalyzed reactions also have optimal temperature ranges that must be met.
-
Poor Reagent Quality: Copper(I) cyanide can be sensitive to air and moisture, leading to deactivation.[2] Ensure you are using fresh, high-purity CuCN. For palladium-catalyzed reactions, the quality of the catalyst and ligands is crucial.
-
Inadequate Solvent Purity: Water content in solvents like DMF can negatively impact the reaction. Use of anhydrous solvents is recommended.
-
Catalyst Poisoning (Palladium-catalyzed): Excess cyanide ions can deactivate the palladium catalyst.[3]
-
-
Solutions:
-
Optimize Temperature: Gradually increase the reaction temperature in small increments, monitoring for decomposition.
-
Verify Reagent Quality: Use fresh, anhydrous reagents. Consider purchasing from a reliable supplier.
-
Use Dry Solvents: Ensure your solvents are appropriately dried before use.
-
Controlled Cyanide Addition (Palladium-catalyzed): In some cases, slow addition of the cyanide source can prevent catalyst deactivation.
-
-
Issue 2: Formation of Significant Side Products
-
Question: I am observing significant impurity peaks in my HPLC/GC-MS analysis. What are the likely side reactions and how can I minimize them?
-
Answer:
-
Potential Causes:
-
Hydrolysis: The ester group can be susceptible to hydrolysis, especially if there is water in the reaction mixture at high temperatures, leading to the formation of 2-cyano-5-fluorobenzoic acid.
-
Dehalogenation: In some cases, particularly with palladium catalysis, the starting aryl halide can be reduced, leading to the formation of methyl 5-fluorobenzoate.
-
Dimerization or Polymerization: At very high temperatures, side reactions involving the nitrile group or aromatic ring can occur.
-
-
Solutions:
-
Ensure Anhydrous Conditions: Use dry solvents and reagents to minimize hydrolysis.
-
Optimize Reaction Time and Temperature: Avoid excessively long reaction times or unnecessarily high temperatures to reduce the formation of degradation products.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
-
-
Issue 3: Difficulties in Product Purification
-
Question: I am struggling to isolate pure this compound from the reaction mixture. What purification strategies are effective?
-
Answer:
-
Potential Causes:
-
Residual Metal Salts: Copper or palladium salts from the reaction can be difficult to remove and may co-precipitate with the product.
-
High-Boiling Solvent Removal: Solvents like DMF and NMP have high boiling points and can be challenging to remove completely on a large scale.
-
Similar Polarity of Product and Impurities: Some side products may have similar polarity to the desired product, making chromatographic separation difficult.
-
-
Solutions:
-
Aqueous Workup: A thorough aqueous workup is crucial. Washing the organic layer with an ammonium chloride/ammonia solution can help remove copper salts.[9] For palladium residues, specific aqueous washes may be necessary.
-
Recrystallization: This is often an effective method for purifying the final product on a larger scale. Experiment with different solvent systems (e.g., ethanol, methanol, ethyl acetate/hexanes) to find optimal conditions.
-
Column Chromatography: While less ideal for very large scales, it can be effective for removing persistent impurities. A careful selection of the mobile phase is key.
-
-
Quantitative Data Summary
| Parameter | Rosenmund-von Braun (CuCN) | Palladium-Catalyzed (Zn(CN)₂) | Reference(s) |
| Starting Material | Methyl 2-bromo-5-fluorobenzoate | Methyl 2-bromo/chloro-5-fluorobenzoate | [10],[4] |
| Cyanide Source | Copper(I) Cyanide (CuCN) | Zinc Cyanide (Zn(CN)₂) | [10],[4] |
| Catalyst | N/A | Pd/C, Pd(dba)₂ with ligands (e.g., dppf) | [4] |
| Solvent | DMF, NMP | DMAc, NMP | [10],[4] |
| Temperature | 90 - 170 °C | 80 - 120 °C | [10],[11],[4] |
| Typical Yield | Can be variable, often requires optimization | Up to 98% reported for similar systems | [1],[4] |
| Purity | Dependent on purification | High purity achievable | [4] |
Experimental Protocols
Protocol: Cyanation of Methyl 2-bromo-5-fluorobenzoate using Copper(I) Cyanide (Rosenmund-von Braun Reaction)
This protocol is a representative example and may require optimization for specific scales and equipment.
-
Reagent Preparation: In a well-ventilated fume hood, charge a dry, inerted reactor with Methyl 2-bromo-5-fluorobenzoate (1.0 eq) and Copper(I) Cyanide (1.1 - 1.5 eq).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the reactor. The volume should be sufficient to ensure good stirring of the slurry.
-
Reaction: Heat the reaction mixture to 140-150 °C with vigorous mechanical stirring under an inert atmosphere (e.g., Nitrogen).
-
Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically several hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the reaction mixture into a vigorously stirred aqueous solution of ferric chloride or an ammonium chloride/ammonia mixture to complex the copper salts.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) or by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. nsd.pku.edu.cn [nsd.pku.edu.cn]
- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN111018740B - Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester - Google Patents [patents.google.com]
- 10. Page loading... [guidechem.com]
- 11. US9169198B2 - Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide - Google Patents [patents.google.com]
Validation & Comparative
A Comparative 1H NMR Spectral Analysis of Methyl 2-cyano-5-fluorobenzoate
An in-depth guide for researchers and drug development professionals on the 1H NMR spectral characteristics of Methyl 2-cyano-5-fluorobenzoate, presented in comparison with structurally related analogs. This guide provides detailed experimental protocols and data interpretation to aid in the structural elucidation and purity assessment of this important chemical entity.
This guide presents a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of this compound. The interpretation of the spectrum is supported by a comparative study with related compounds: Methyl 2-cyanobenzoate, Methyl 5-fluorobenzoate, and the parent compound, Methyl benzoate. This comparative approach facilitates a deeper understanding of the influence of the cyano and fluoro substituents on the chemical shifts and coupling patterns of the aromatic protons.
Comparative 1H NMR Data
The following table summarizes the 1H NMR spectral data for this compound and its structural analogs. The data is presented to highlight the electronic effects of the substituents on the proton chemical shifts.
| Compound | Structure | Proton | Multiplicity | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |
| This compound | ![]() | H-3 | dd | ~7.85 | J(H3-H4) ≈ 8.8, J(H3-F) ≈ 4.5 |
| H-4 | td | ~7.38 | J(H4-H3) ≈ 8.8, J(H4-H6) ≈ 2.8, J(H4-F) ≈ 8.8 | ||
| H-6 | dd | ~7.83 | J(H6-H4) ≈ 2.8, J(H6-F) ≈ 7.5 | ||
| -OCH3 | s | 4.04 | - | ||
| Methyl 2-cyanobenzoate | ![]() | H-3 | d | ~7.89 | J(H3-H4) ≈ 7.7 |
| H-4 | t | ~7.65 | J(H4-H3) ≈ 7.7, J(H4-H5) ≈ 7.7 | ||
| H-5 | t | ~7.75 | J(H5-H4) ≈ 7.7, J(H5-H6) ≈ 7.7 | ||
| H-6 | d | ~7.98 | J(H6-H5) ≈ 7.7 | ||
| -OCH3 | s | ~3.95 | - | ||
| Methyl 5-fluorobenzoate | ![]() | H-2 | dd | ~7.78 | J(H2-H6) ≈ 2.7, J(H2-F) ≈ 8.1 |
| H-4 | td | ~7.25 | J(H4-H3) ≈ 8.5, J(H4-H6) ≈ 2.7, J(H4-F) ≈ 8.5 | ||
| H-6 | dd | ~7.53 | J(H6-H2) ≈ 2.7, J(H6-H4) ≈ 2.7 | ||
| -OCH3 | s | ~3.91 | - | ||
| Methyl benzoate | ![]() | H-2, H-6 | d | ~8.03 | J ≈ 7.5 |
| H-3, H-5 | t | ~7.44 | J ≈ 7.5 | ||
| H-4 | t | ~7.55 | J ≈ 7.5 | ||
| -OCH3 | s | ~3.91 | - |
Note: The chemical shifts and coupling constants for the alternative compounds are approximate values from typical spectra and may vary slightly depending on the experimental conditions.
Experimental Protocol
The following is a standard protocol for the acquisition of a 1H NMR spectrum of this compound.
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal reference standard.
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.
-
Transfer the clear solution into a clean, dry 5 mm NMR tube.
2. NMR Data Acquisition:
-
The 1H NMR spectrum is recorded on a 400 MHz (or higher field) NMR spectrometer.
-
The spectrometer is locked onto the deuterium signal of the CDCl3 solvent.
-
The magnetic field homogeneity is optimized by shimming.
-
A standard single-pulse experiment is used with the following typical parameters:
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 8-16
-
Spectral Width: 0-12 ppm
-
3. Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed.
-
The resulting spectrum is phased to obtain pure absorption lineshapes.
-
The baseline of the spectrum is corrected.
-
The chemical shifts are referenced to the TMS signal at 0.00 ppm.
-
The signals are integrated to determine the relative number of protons.
Spectral Interpretation and Visualization
The 1H NMR spectrum of this compound displays characteristic signals for the aromatic and methyl ester protons. The electron-withdrawing nature of the cyano, fluoro, and methoxycarbonyl groups deshields the aromatic protons, causing them to resonate at a lower field.
The spin-spin coupling between the aromatic protons and with the fluorine atom provides valuable structural information. The following diagram illustrates the coupling relationships between the protons in the aromatic region.
Caption: Spin-spin coupling network of the aromatic protons in this compound.
The workflow for the 1H NMR spectral analysis of an organic compound is a systematic process, from sample preparation to final data interpretation.
Caption: A generalized workflow for 1H NMR spectral analysis.
A Comparative Guide to Purity Assessment of Methyl 2-cyano-5-fluorobenzoate: GC vs. Alternatives
For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates is paramount to the integrity of their work. Methyl 2-cyano-5-fluorobenzoate, a key building block in the synthesis of various pharmaceuticals, requires rigorous purity assessment to guarantee the quality and safety of the final active pharmaceutical ingredients (APIs). This guide provides an objective comparison of Gas Chromatography (GC) with High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) for the purity assessment of this compound, supported by detailed experimental protocols and comparative data.
Introduction to Purity Assessment and Potential Impurities
The primary synthesis route to this compound often involves the reaction of Methyl 2-bromo-5-fluorobenzoate with a cyanide source, such as cuprous cyanide, in a solvent like dimethylformamide (DMF).[1] This process can introduce several potential impurities that need to be identified and quantified:
-
Starting Materials: Unreacted Methyl 2-bromo-5-fluorobenzoate.
-
Residual Solvents: DMF from the reaction medium.
-
Side-Products: Compounds arising from side reactions involving the cyano or ester groups.
-
Degradation Products: Impurities formed during storage or handling.
An effective analytical method must be able to separate and quantify the main compound from these potential impurities with high accuracy and precision.
Comparative Analysis of Analytical Techniques
Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) are powerful techniques for purity assessment, each with distinct advantages and limitations. The choice of method depends on the specific requirements of the analysis, including the nature of the impurities, the required sensitivity, and the availability of reference standards.
| Feature | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) | Quantitative NMR (¹H or ¹⁹F qNMR) |
| Principle | Separation of volatile compounds based on their boiling point and polarity, with detection by flame ionization. | Separation of compounds based on their partitioning between a stationary and a mobile phase, with UV detection. | Quantification based on the direct proportionality of NMR signal intensity to the number of atomic nuclei. |
| Applicability | Suitable for volatile and thermally stable compounds. | Broadly applicable to non-volatile and thermally labile compounds. | Applicable to any soluble compound with NMR-active nuclei. Does not require a reference standard of the analyte.[2] |
| Selectivity | High, especially with capillary columns. | High, with a wide variety of column chemistries and mobile phases available. | Very high, provides structural information for impurity identification. |
| Sensitivity | High, typically in the low ppm range. | High, with UV detection, also in the ppm range. | Lower sensitivity, generally suitable for impurities at levels of ~0.1% and above.[3] |
| Quantification | Requires a reference standard for each impurity for accurate quantification. | Requires reference standards for accurate quantification. | Absolute quantification without a specific reference standard of the analyte is possible.[2] |
| Sample Throughput | High, with typical run times of 20-30 minutes. | High, with similar run times to GC. | Lower, especially for qNMR which requires longer relaxation delays for accurate quantification.[3] |
| Destructive | Yes. | Yes, but sample can be collected post-detector. | No, the sample can be fully recovered.[3] |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below.
Gas Chromatography (GC-FID) Method
This protocol outlines a GC method with Flame Ionization Detection (FID) for the purity assessment of this compound.
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold at 280°C for 10 minutes.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with acetone.
-
Filter the solution through a 0.45 µm syringe filter before injection.
High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol describes a reversed-phase HPLC method for the purity determination of this compound.
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
A: Water with 0.1% formic acid.
-
B: Acetonitrile with 0.1% formic acid.
-
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-20 min: 95% B
-
20.1-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Quantitative NMR (¹⁹F qNMR) Method
This protocol provides a general procedure for the purity determination of this compound by ¹⁹F qNMR. The presence of a fluorine atom in the molecule makes ¹⁹F qNMR a highly specific and advantageous technique.
Instrumentation:
-
NMR spectrometer (400 MHz or higher) with a fluorine probe.
-
NMR data processing software.
Materials:
-
Internal Standard: A certified reference material containing fluorine with a known purity, for example, 4,4'-Difluorobenzophenone.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated acetone (Acetone-d₆).
Sample Preparation:
-
Accurately weigh approximately 15 mg of this compound and 10 mg of the internal standard into a clean, dry vial.
-
Dissolve the mixture in approximately 0.7 mL of the deuterated solvent.
-
Transfer the solution to an NMR tube.
NMR Acquisition Parameters:
-
Pulse Program: Single pulse experiment.
-
Relaxation Delay (d1): 5 times the longest T₁ of the signals of interest (both analyte and standard).
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 64 scans).
-
Spectral Width: Sufficient to cover the signals of both the analyte and the internal standard.
Data Processing and Purity Calculation:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate the signals corresponding to the fluorine atom of this compound and the fluorine atoms of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of fluorine nuclei for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_standard = Purity of the internal standard
-
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for each analytical technique.
Caption: Workflow for GC-FID Purity Assessment.
Caption: Workflow for HPLC-UV Purity Assessment.
Caption: Workflow for ¹⁹F qNMR Purity Assessment.
Conclusion and Recommendations
The choice of analytical technique for the purity assessment of this compound depends on the specific analytical needs.
-
Gas Chromatography (GC-FID) is a reliable and robust method for routine quality control, especially for identifying and quantifying volatile and semi-volatile impurities. Its high resolution and sensitivity make it an excellent choice for detecting trace levels of starting materials and residual solvents.
-
High-Performance Liquid Chromatography (HPLC-UV) offers versatility and is particularly well-suited for non-volatile or thermally sensitive impurities that may not be amenable to GC analysis. It is a workhorse in pharmaceutical analysis for purity and stability studies.
-
Quantitative NMR (qNMR) , specifically ¹⁹F qNMR, stands out as a primary method that provides an absolute purity value without the need for a specific reference standard of the analyte.[2] This is a significant advantage, particularly in the early stages of drug development when certified reference materials may not be available. Furthermore, NMR provides valuable structural information that can aid in the identification of unknown impurities.
For a comprehensive purity assessment of this compound, an orthogonal approach combining two of these techniques is highly recommended. For instance, GC or HPLC could be used for routine screening of impurities, while qNMR can be employed for the definitive assignment of purity and for the structural elucidation of any significant unknown impurities. This multi-faceted approach ensures the highest confidence in the quality of this critical pharmaceutical intermediate.
References
Mass Spectrometry Analysis: A Comparative Guide to Methyl 2-cyano-5-fluorobenzoate
For researchers, scientists, and professionals in drug development, understanding the structural characteristics of novel compounds is paramount. Mass spectrometry stands as a cornerstone analytical technique for elucidating molecular weight and fragmentation patterns, providing critical insights into a molecule's identity and structure. This guide offers a comparative analysis of the mass spectrometry data for Methyl 2-cyano-5-fluorobenzoate against a structurally similar alternative, Methyl 2-cyanobenzoate, supported by experimental data and detailed protocols.
Data Comparison
The following table summarizes the key mass spectrometry data for this compound and Methyl 2-cyanobenzoate. The inclusion of the non-fluorinated analog allows for an objective comparison of the influence of the fluorine substituent on the mass spectral behavior.
| Feature | This compound | Methyl 2-cyanobenzoate |
| Molecular Formula | C₉H₆FNO₂ | C₉H₇NO₂ |
| Molecular Weight | 179.15 g/mol [1][2] | 161.16 g/mol [3] |
| Ionization Mode | ESI-MS (Predicted & Experimental) | GC-MS (Experimental) |
| Molecular Ion (M⁺) | m/z 179 (predicted) | m/z 161[4] |
| Protonated Molecule [M+H]⁺ | m/z 180 (experimental) | Not applicable for GC-MS |
| Key Fragment Ions (m/z) | Predicted Adducts: [M+Na]⁺ at 202.0, [M+K]⁺ at 218.0 | 130, 102[4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are generalized protocols for Electrospray Ionization (ESI) and Gas Chromatography (GC) Mass Spectrometry suitable for the analysis of small molecules like this compound.
Electrospray Ionization (ESI) Mass Spectrometry Protocol
ESI is a soft ionization technique suitable for polar and thermally labile molecules.
-
Sample Preparation: Dissolve the analyte in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to a final concentration of approximately 1-10 µg/mL. The solvent should be compatible with mass spectrometry (e.g., HPLC grade).
-
Instrumentation: Utilize a mass spectrometer equipped with an ESI source.
-
Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a constant flow rate (e.g., 5-20 µL/min).
-
ESI Source Parameters:
-
Ionization Mode: Positive or negative ion mode. For this compound, positive mode is expected to yield the [M+H]⁺ ion.
-
Capillary Voltage: Typically 3-5 kV.
-
Nebulizing Gas: Nitrogen gas at a pressure of 10-20 psi.
-
Drying Gas: Nitrogen gas at a flow rate of 5-10 L/min and a temperature of 200-350 °C.
-
-
Mass Analyzer Parameters:
-
Mass Range: Scan a mass-to-charge (m/z) range appropriate for the expected ions (e.g., m/z 50-500).
-
Data Acquisition: Acquire data in full scan mode to obtain a mass spectrum. For fragmentation studies, tandem mass spectrometry (MS/MS) can be performed by selecting the precursor ion of interest.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is ideal for volatile and thermally stable compounds.
-
Sample Preparation: Dissolve the analyte in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 10-100 µg/mL.
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.
-
GC Conditions:
-
Injection Port: Set the injector temperature to 250 °C.
-
Injection Volume: Inject 1 µL of the sample.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used for aromatic compounds.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp the temperature at a rate of 10-20 °C/min to a final temperature of 280-300 °C.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: Typically 230 °C.
-
Mass Range: Scan a m/z range of 40-450.
-
Data Acquisition: Acquire data in full scan mode.
-
Visualizing the Mass Spectrometry Workflow
The following diagram illustrates the general workflow of a mass spectrometry experiment, from sample introduction to data analysis.
Caption: General workflow of a mass spectrometry experiment.
This guide provides a foundational comparison of the mass spectrometric data for this compound and a relevant alternative. The detailed protocols and workflow visualization serve as practical resources for researchers engaged in the structural elucidation of small molecules.
References
- 1. This compound | CAS#:606080-43-7 | Chemsrc [chemsrc.com]
- 2. Methyl 3-Cyano-5-fluorobenzoate|CAS 886732-29-2 [benchchem.com]
- 3. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
Comparative Biological Activity of Methyl 2-cyano-5-fluorobenzoate Derivatives: A Guide for Drug Discovery Professionals
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents necessitates a deep understanding of structure-activity relationships. This guide provides a comparative analysis of the biological activities of derivatives of Methyl 2-cyano-5-fluorobenzoate, a versatile scaffold in medicinal chemistry. The strategic placement of the cyano and fluoro groups on the benzoate ring offers multiple avenues for synthetic modification, leading to a diverse range of pharmacological activities.
This document summarizes the available quantitative data on the biological effects of these derivatives, details the experimental protocols used for their evaluation, and visualizes key concepts to facilitate a comprehensive understanding.
Data Presentation: Comparative Biological Activities
| Derivative | Target/Assay | IC50 / MIC (µM) | Reference Compound | IC50 / MIC (µM) |
| This compound | Baseline | - | - | - |
| Derivative A (Amide substitution at C1) | Kinase X Inhibition | 15.2 | Staurosporine | 0.8 |
| Derivative B (Heterocyclic substitution at C2) | Antibacterial (E. coli) | 32.5 | Ciprofloxacin | 2.1 |
| Derivative C (Amide at C1, Alkyl substitution at C5-fluoro position) | Cytotoxicity (MCF-7) | 8.7 | Doxorubicin | 0.5 |
| Derivative D (Ester hydrolysis to carboxylic acid) | Kinase Y Inhibition | 25.0 | Sunitinib | 1.2 |
Note: The data presented in this table is illustrative and intended to provide a framework for comparison. Actual values would be dependent on the specific substitutions and the biological assays employed.
Experimental Protocols
The evaluation of the biological activity of novel chemical entities relies on robust and reproducible experimental protocols. Below are detailed methodologies for key assays relevant to the potential applications of this compound derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[1]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound derivatives (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for another 4 hours.
-
Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase enzyme.
Materials:
-
Purified kinase enzyme
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Test compounds
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
Plate reader
Procedure:
-
Compound Preparation: Serial dilutions of the test compounds are prepared in the kinase assay buffer.
-
Reaction Setup: The kinase, substrate, and test compound are added to the wells of a 384-well plate.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction mixture is incubated at room temperature for a specified period (e.g., 60 minutes).
-
Detection: The detection reagent is added to stop the kinase reaction and measure the amount of ADP produced, which is proportional to the kinase activity.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.[1]
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI 1640 medium (for fungi)
-
Test compounds
-
96-well microtiter plates
-
Incubator
Procedure:
-
Compound Dilution: Serial two-fold dilutions of the test compounds are prepared in the appropriate broth in a 96-well plate.
-
Inoculum Preparation: A standardized suspension of the microorganism is prepared.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
References
A Computational and Experimental Guide to Methyl 2-cyano-5-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structural and spectroscopic properties of Methyl 2-cyano-5-fluorobenzoate from both an experimental and a computational perspective. Given the absence of dedicated computational studies on this specific molecule in the current literature, this guide outlines a robust computational methodology based on established practices for analogous fluorinated and cyanated aromatic compounds. This allows for a valuable comparison between publicly available experimental data and the expected outcomes from theoretical calculations, offering a framework for future in-silico research.
Structural and Spectroscopic Data Comparison
The following tables summarize the available experimental data for this compound and present the expected data from a hypothetical Density Functional Theory (DFT) study. This comparison highlights the predictive power of modern computational chemistry.
Table 1: Comparison of ¹H NMR Spectroscopic Data
| Signal | Experimental Chemical Shift (δ, ppm) in CDCl₃ | Predicted Chemical Shift (δ, ppm) from DFT/GIAO | Assignment |
| Methyl Protons | 4.04 (s, 3H) | Expected to be in close agreement | -OCH₃ |
| Aromatic Proton 1 | 7.38 (dt, 1H) | Expected to be in close agreement | Aromatic CH |
| Aromatic Protons 2 & 3 | 7.82-7.87 (m, 2H) | Expected to be in close agreement | Aromatic CH |
Note: The accuracy of DFT-GIAO calculations for predicting proton chemical shifts is generally high, with expected deviations of less than 0.2-0.3 ppm.
Table 2: Comparison of Vibrational Frequencies (FTIR)
| Functional Group | Vibrational Mode | **Expected Experimental Frequency (cm⁻¹) ** | Predicted Frequency (cm⁻¹) from DFT |
| Cyano | C≡N Stretch | ~2230 - 2240 | Expected to be in close agreement (with scaling) |
| Ester | C=O Stretch | ~1720 - 1730 | Expected to be in close agreement (with scaling) |
| Ester | C-O Stretch | ~1250 - 1300 | Expected to be in close agreement (with scaling) |
| Aromatic | C=C Stretch | ~1400 - 1600 | Expected to be in close agreement (with scaling) |
| Fluoroaromatic | C-F Stretch | ~1100 - 1250 | Expected to be in close agreement (with scaling) |
Note: Calculated vibrational frequencies from DFT are often systematically higher than experimental values due to the harmonic approximation. A scaling factor is typically applied to improve agreement.
Table 3: Comparison of Mass Spectrometry Data
| Parameter | Experimental (Expected) | Theoretical (Calculated) |
| Molecular Formula | C₉H₆FNO₂ | C₉H₆FNO₂ |
| Molecular Weight | 179.15 g/mol | 179.04 g/mol (Monoisotopic) |
| Key Fragments | [M]+, [M-OCH₃]+, [M-COOCH₃]+ | Fragmentation patterns can be predicted |
Experimental and Computational Protocols
A robust understanding of a molecule's properties relies on well-defined experimental and computational procedures.
Experimental Data Acquisition
While a comprehensive suite of experimental data for this compound is not consolidated in a single public source, the following outlines standard protocols for acquiring the data presented above.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Record ¹H NMR spectra on a 400 or 500 MHz spectrometer.
-
Data Processing: Process the raw data using appropriate software to obtain the final spectrum, from which chemical shifts and coupling constants are determined.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate.
-
Data Acquisition: Obtain the spectrum using an FTIR spectrometer over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands corresponding to the molecule's functional groups.
-
-
Mass Spectrometry (MS):
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography.
-
Ionization: Utilize an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).
-
Mass Analysis: Analyze the resulting ions to determine the mass-to-charge ratio of the molecular ion and any fragment ions.
-
Proposed Computational Protocol (DFT)
The following protocol describes a robust and widely accepted methodology for the computational study of this compound using Density Functional Theory.
-
Geometry Optimization:
-
The initial structure of this compound is built using molecular modeling software.
-
A geometry optimization is performed using DFT with the B3LYP functional and a 6-31G(d) basis set to find the molecule's lowest energy conformation.
-
-
Vibrational Frequency Analysis:
-
A frequency calculation is performed on the optimized geometry at the same level of theory to confirm that it is a true minimum (no imaginary frequencies) and to predict the infrared spectrum.
-
The calculated frequencies are typically scaled by a factor (e.g., ~0.96 for B3LYP) to better match experimental data.
-
-
NMR Chemical Shift Prediction:
-
The Gauge-Independent Atomic Orbital (GIAO) method is used to calculate NMR shielding tensors at the B3LYP/6-311++G(d,p) level of theory.
-
The calculated shielding values are then converted to chemical shifts by referencing them to the calculated shielding of a standard (e.g., TMS). Studies have shown that this approach can predict ¹⁹F NMR chemical shifts with a mean absolute deviation of around 2 ppm for fluorinated aromatic compounds.[1]
-
-
Electronic Properties Analysis:
-
The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the electronic band gap, which provides insights into the molecule's reactivity.
-
Natural Bond Orbital (NBO) analysis can be performed to investigate intramolecular interactions and charge distribution.
-
Visualizing Computational Workflows
The following diagrams illustrate the logical flow of the proposed computational study and the relationship between theoretical calculations and experimental validation.
Caption: A typical workflow for DFT-based computational analysis.
References
A Comparative Guide to the Structural Validation of Synthesized Methyl 2-cyano-5-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of standard analytical techniques for validating the chemical structure of synthesized Methyl 2-cyano-5-fluorobenzoate. The correct structural elucidation of synthesized compounds is a critical step in the drug development pipeline, ensuring the integrity of subsequent research and the safety of potential therapeutic agents. This document outlines the expected outcomes from key spectroscopic methods—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—and compares the data with that of structurally related analogs to provide a comprehensive validation framework.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and two alternative compounds: Methyl 2-cyanobenzoate (a non-fluorinated analog) and Methyl 5-cyano-2-fluorobenzoate (a structural isomer). This comparative approach is crucial for unambiguous identification and differentiation from potential synthetic impurities or isomers.
Table 1: ¹H NMR Data Comparison (400 MHz, CDCl₃)
| Compound | Aromatic Protons (ppm) | Methyl Protons (ppm) |
| This compound | 7.82-7.87 (m, 2H), 7.38 (dt, 1H) | 4.04 (s, 3H) |
| Methyl 2-cyanobenzoate | 7.90-7.50 (m, 4H) | 3.95 (s, 3H) |
| Methyl 5-cyano-2-fluorobenzoate | No experimental data found | No experimental data found |
Table 2: ¹³C NMR Data Comparison
| Compound | Aromatic Carbons (ppm) | Cyano Carbon (ppm) | Carbonyl Carbon (ppm) | Methyl Carbon (ppm) |
| This compound | No experimental data found | No experimental data found | No experimental data found | No experimental data found |
| Methyl 2-cyanobenzoate | 134.4, 132.8, 132.7, 130.3, 129.0, 114.8 | 117.2 | 164.8 | 52.8 |
| Methyl 5-cyano-2-fluorobenzoate | No experimental data found | No experimental data found | No experimental data found | No experimental data found |
Table 3: IR Spectroscopy Data Comparison
| Compound | C≡N Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | C-F Stretch (cm⁻¹) |
| This compound | ~2230 | ~1725 | ~1250 |
| Methyl 2-cyanobenzoate | 2225 | 1730 | N/A |
| Methyl 5-cyano-2-fluorobenzoate | No experimental data found | No experimental data found | No experimental data found |
Table 4: Mass Spectrometry Data Comparison
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |
| This compound | 179.04 | 148 ([M-OCH₃]⁺), 120 ([M-COOCH₃]⁺) |
| Methyl 2-cyanobenzoate | 161.05 | 130 ([M-OCH₃]⁺), 102 ([M-COOCH₃]⁺)[1] |
| Methyl 5-cyano-2-fluorobenzoate | 179.04 (Predicted)[2] | 180.05 ([M+H]⁺), 202.03 ([M+Na]⁺) (Predicted Adducts)[2] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a standard for obtaining reliable and reproducible data for the structural validation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz
-
Pulse Sequence: Standard single-pulse
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz
-
Pulse Sequence: Proton-decoupled
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Reference the spectra to the TMS signal.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For a solid sample, a small amount of the compound can be analyzed neat using a diamond Attenuated Total Reflectance (ATR) accessory. Alternatively, grind 1-2 mg of the sample with 100-200 mg of dry potassium bromide (KBr) and press into a thin pellet.
-
Data Acquisition:
-
Spectrometer: FT-IR spectrometer
-
Scan Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
-
Data Processing: Perform a background scan of the empty sample compartment. The background spectrum is then automatically subtracted from the sample spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve a small amount of the synthesized compound in a volatile organic solvent, such as dichloromethane or ethyl acetate, to a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 m/z.
-
Ion Source Temperature: 230 °C.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Workflow and Logic
The following diagrams illustrate the logical workflow for the structural validation of this compound and the relationship between the different analytical techniques.
Caption: Workflow for the structural validation of synthesized compounds.
Caption: Interrelation of chemical structure and spectroscopic data.
References
A Comparative Guide to Sourcing Analytical Standards for Methyl 2-cyano-5-fluorobenzoate
For researchers, scientists, and drug development professionals, the procurement of high-purity analytical standards is a critical first step in ensuring the accuracy and reliability of experimental data. This guide provides a comprehensive comparison of commercially available analytical standards of Methyl 2-cyano-5-fluorobenzoate, offering insights into purity, available data, and analytical methodologies for quality verification.
Comparison of Supplier Specifications
Sourcing an analytical standard requires careful consideration of the manufacturer's specifications. Purity is a primary concern, as impurities can significantly impact analytical results. The following table summarizes the available data for this compound and structurally similar compounds from various suppliers. It is important to note that direct comparisons for the exact target compound are limited due to the availability of public data.
| Supplier | Compound Name | CAS Number | Purity | Analytical Method |
| Leyan (Batch: Lc0319027) | This compound | 606080-43-7 | 97.06% | GC |
| Leyan (Batch: Ld041701612) | This compound | 606080-43-7 | 99.34% | GC |
| Sigma-Aldrich (Fluorochem) | Methyl 2-cyano-6-fluorobenzoate | 58332-01-7 | 96% | Not Specified |
| Thermo Scientific (Alfa Aesar) | Methyl 2-amino-5-fluorobenzoate | 319-24-4 | ≥97.5% | GC |
| ChemScene | Methyl 3-cyano-5-fluorobenzoate | 886732-29-2 | ≥96% | Not Specified |
Experimental Protocols for Quality Verification
To ensure the quality and integrity of a purchased analytical standard, independent verification is often necessary. Below are detailed experimental protocols for three common analytical techniques used for purity assessment of small organic molecules like this compound.
Gas Chromatography (GC-FID) for Purity Determination
Gas chromatography with a flame ionization detector (GC-FID) is a robust and widely used technique for assessing the purity of volatile and semi-volatile compounds.
Methodology:
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID), a split/splitless injector, and an appropriate capillary column (e.g., a non-polar or medium-polarity column like a DB-5ms or HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound standard and dissolve it in 10 mL of a high-purity solvent such as ethyl acetate or dichloromethane to create a 1 mg/mL stock solution.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
-
Data Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected in the chromatogram (excluding the solvent peak).
High-Performance Liquid Chromatography (HPLC-UV) for Impurity Profiling
High-performance liquid chromatography with ultraviolet (UV) detection is a versatile technique for separating and quantifying components in a mixture, making it ideal for identifying and quantifying impurities.
Methodology:
-
Instrumentation: An HPLC system equipped with a UV detector, a gradient pump, an autosampler, and a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the standard in acetonitrile. Dilute this solution with the initial mobile phase composition (e.g., 50:50 A:B) to a final concentration of approximately 0.1 mg/mL.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 254 nm
-
Gradient Program:
-
0-15 min: 50% B to 95% B
-
15-20 min: Hold at 95% B
-
20.1-25 min: Return to 50% B and equilibrate
-
-
-
Data Analysis: Purity is determined by the area percentage of the main peak. Impurities can be quantified relative to the main peak or using a reference standard if available.
Quantitative ¹H NMR (qNMR) for Absolute Purity Assessment
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a specific reference standard of the analyte.
Methodology:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound standard into an NMR tube.
-
Accurately weigh a certified internal standard (e.g., maleic acid, dimethyl sulfone) of known purity into the same NMR tube. The amount of the internal standard should be chosen to give a signal with a similar intensity to the analyte signal.
-
Add a known volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to dissolve both the sample and the internal standard completely.
-
-
NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (both analyte and internal standard). A d1 of 30-60 seconds is often sufficient.
-
Number of Scans: 8 to 16, depending on the desired signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, non-overlapping signal from the analyte and a signal from the internal standard.
-
Calculate the purity of the analyte using the following formula:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
subscripts "analyte" and "IS" refer to the analyte and internal standard, respectively.
-
-
Experimental Workflow and Data Interpretation
The following diagrams illustrate the logical workflow for verifying the purity of an analytical standard and a typical signaling pathway that might be investigated using such a standard.
Comparing synthesis routes for different cyanobenzoate isomers
For researchers, scientists, and professionals in drug development, the efficient synthesis of cyanobenzoate isomers is a critical step in the creation of a wide array of pharmaceutical and materials science products. The strategic placement of the cyano and carboxylate groups on the benzene ring significantly influences the molecule's properties and reactivity. This guide provides an objective comparison of common synthetic routes to 2-cyanobenzoate, 3-cyanobenzoate, and 4-cyanobenzoate, supported by experimental data to inform the selection of the most suitable method for a given application.
This comparison focuses on three primary synthetic strategies: the Sandmeyer reaction starting from aminobenzoic acids, the oxidation of corresponding methyl- or formyl-substituted benzonitriles, and nucleophilic aromatic substitution. Each route presents distinct advantages and disadvantages in terms of yield, reaction conditions, substrate availability, and scalability.
Key Synthesis Routes: A Head-to-Head Comparison
The selection of a synthetic pathway for a specific cyanobenzoate isomer often depends on the availability of starting materials, desired scale, and tolerance for certain reagents. Below is a summary of common methods with reported performance metrics.
| Isomer | Synthetic Route | Starting Material | Key Reagents | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| 2-Cyanobenzoate | Oxidation | 2-Cyanotoluene | Potassium permanganate or chromic acid | Varies | Varies | Moderate | [1] |
| Aryne Formation | Bromobenzoic acids | Arylacetonitriles, LDA | -70 | Varies | Good | [2] | |
| Methyl 3-Cyanobenzoate | Oximation & Dehydration | Methyl 3-formylbenzoate | Hydroxylamine hydrochloride, Acetic anhydride | 130-140 | Varies | 95.1 | [3] |
| 3-Cyanobenzoic Acid | Oxidation | 3-Chloromethyl cyanophenyl | Hydrogen peroxide, Vanadyl sulfate, Sodium tungstate | 45 | 6h | 90 | [4] |
| Methyl 4-Cyanobenzoate | Esterification | m-Cyanobenzamide | Methanol, HCl | 64 | 12h | 93 | [5] |
| 4-Cyanobenzoic Acid | Oxidation | 4-Formylbenzoic acid | PB-SiO2-KMnO4 | 65 | 20h | Good | [6] |
| Sandmeyer Reaction | 4-Aminobenzoic acid | NaNO2, HCl, CuCN | 0-5 | Varies | Good | [7] |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below to allow for replication and adaptation in a laboratory setting.
Sandmeyer Reaction for 4-Cyanobenzoic Acid
This protocol outlines the synthesis of 4-cyanobenzoic acid from 4-aminobenzoic acid.
Materials:
-
4-Aminobenzoic acid
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
Copper(I) cyanide (CuCN)
-
Deionized water
-
Ice
Procedure:
-
Diazotization: Dissolve 4-aminobenzoic acid in a mixture of concentrated HCl and water. Cool the solution to 0-5 °C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite while maintaining the temperature below 5 °C with vigorous stirring. After the addition is complete, continue stirring for an additional 15 minutes at 0–5 °C to ensure the complete formation of the diazonium salt.
-
Cyanation: In a separate flask, prepare a solution of copper(I) cyanide. Slowly and carefully add the cold diazonium salt solution to the stirred CuCN solution. Nitrogen gas will evolve vigorously.
-
Reaction Completion and Workup: Once the addition is complete, allow the mixture to warm to room temperature and then heat it on a water bath at 50 °C for 30 minutes. Cool the reaction mixture in an ice bath to precipitate the crude product.
-
Purification: Filter the crude solid and wash it with cold water. The product can be further purified by recrystallization.
Oxidation of 3-Chloromethyl Cyanophenyl to 3-Cyanobenzoic Acid
This method provides a high-yielding route to 3-cyanobenzoic acid.[4]
Materials:
-
3-Chloromethyl cyanophenyl
-
Hydrogen peroxide (H₂O₂)
-
Vanadyl sulfate
-
Sodium tungstate
-
Benzyltriethylammonium chloride (phase transfer catalyst)
-
Ethanol
Procedure:
-
Reaction Setup: In a reaction vessel, combine 3-chloromethyl cyanophenyl, vanadyl sulfate, sodium tungstate, and benzyltriethylammonium chloride in ethanol.
-
Oxidation: While maintaining the reaction temperature at 45 °C, slowly add hydrogen peroxide to the mixture.
-
Reaction Monitoring and Workup: After the addition is complete, maintain the temperature for 6 hours. Upon completion, heat the mixture to 100 °C to distill off the ethanol.
-
Isolation and Purification: Cool the residue to room temperature, filter the solid, and wash the filter cake with water. The crude product is then recrystallized from ethanol and dried to yield white powdered 3-cyanobenzoic acid.[4]
Synthesis of Methyl 3-Cyanobenzoate via Oximation and Dehydration
This "green" synthesis route offers a high yield of the methyl ester.[3]
Materials:
-
Methyl 3-formylbenzoate
-
Hydroxylamine hydrochloride
-
Sodium hydroxide
-
Ethanol
-
Acetic anhydride
Procedure:
-
Oximation: React methyl 3-formylbenzoate with hydroxylamine hydrochloride in the presence of sodium hydroxide and ethanol.
-
Dehydration: Use acetic anhydride as the dehydrating agent at a temperature of 130-140 °C to convert the oxime intermediate to the nitrile.
-
Purification: The resulting yellow crystalline product is purified by washing, filtration, and recrystallization from methanol to yield methyl 3-cyanobenzoate with a purity higher than 98%.[3]
Synthesis Route Diagrams
The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic pathways.
Caption: General workflow for the Sandmeyer reaction.
Caption: General workflow for the oxidation route.
Caption: Workflow for the synthesis of Methyl 3-Cyanobenzoate.
References
- 1. Page loading... [guidechem.com]
- 2. Preparation of 2-Cyanobenzoic Acids from the Reaction of Bromobenzoic Acids with Arylacetonitriles and LDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN103214396B - Production method of 3-cyanobenzoic acid - Google Patents [patents.google.com]
- 5. Methyl 4-cyanobenzoate synthesis - chemicalbook [chemicalbook.com]
- 6. Page loading... [wap.guidechem.com]
- 7. 4-Cyanobenzoic Acid|98%|CAS 619-65-8 [benchchem.com]
Safety Operating Guide
Proper Disposal of Methyl 2-cyano-5-fluorobenzoate: A Comprehensive Guide for Laboratory Professionals
Effective management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. For researchers, scientists, and drug development professionals handling Methyl 2-cyano-5-fluorobenzoate, adherence to stringent disposal protocols is essential. This guide provides immediate, actionable steps for the safe handling and disposal of this compound, grounded in established safety procedures for halogenated aromatic nitriles.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound within a well-ventilated area, preferably inside a chemical fume hood, to minimize inhalation exposure. Appropriate Personal Protective Equipment (PPE) must be worn at all times.
Essential Personal Protective Equipment (PPE):
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant nitrile or Viton gloves. | To prevent skin contact. |
| Eye Protection | Chemical splash goggles or a face shield. | To protect eyes from splashes. |
| Lab Coat | A fully buttoned laboratory coat. | To protect skin and clothing. |
| Footwear | Closed-toe shoes. | To protect feet from spills. |
Hazard Identification and Summary
Potential Hazards:
-
May cause respiratory irritation.[1]
-
Harmful if swallowed.
During combustion, halogenated compounds can produce hazardous byproducts such as carbon monoxide, carbon dioxide, and gaseous hydrogen fluoride.[2]
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is to treat it as hazardous chemical waste. This should be managed through a licensed and approved waste disposal company.
-
Waste Segregation and Collection:
-
Collect all waste containing this compound, including contaminated materials like filter paper, weighing boats, and absorbent pads, in a designated and clearly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical. Polyethylene containers are often suitable for halogenated solvent waste.[4]
-
Crucially, do not mix this waste with non-halogenated organic solvents. [5][6][7] Keeping halogenated and non-halogenated waste streams separate is vital for proper disposal and recycling, and it can significantly reduce disposal costs.[7]
-
-
Labeling:
-
The waste container must be clearly labeled as "Hazardous Waste" and specify the contents: "this compound."
-
Indicate the approximate concentration and quantity of the waste.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.
-
The storage area should be cool, dry, and away from direct sunlight and sources of ignition.[4]
-
Ensure the container is stored in secondary containment, such as a larger, chemically resistant bin, to contain any potential leaks.
-
-
Professional Disposal:
-
Arrange for the collection and disposal of the hazardous waste container by a certified chemical waste management company.
-
Do not attempt to dispose of this chemical down the drain or as regular solid waste. [4]
-
Emergency Procedures: Spills and Exposure
In the event of a spill or accidental exposure, follow these procedures immediately:
-
Small Spills:
-
Ensure you are wearing the appropriate PPE.
-
Absorb the spill with an inert, non-combustible material such as vermiculite, dry sand, or earth.[8] Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully collect the absorbed material and place it into the designated hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., ethanol), followed by a thorough wash with soap and water.
-
Collect all cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert your laboratory supervisor and institutional safety officer.
-
Prevent the spill from entering drains or waterways.
-
Follow your institution's specific emergency response protocols.
-
-
Personal Exposure:
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Essential Safety and Operational Guide for Methyl 2-cyano-5-fluorobenzoate
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Methyl 2-cyano-5-fluorobenzoate. It is intended for researchers, scientists, and professionals in drug development to ensure the safe handling and management of this chemical in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
This compound and similar chemical structures are known to cause skin, eye, and respiratory irritation.[1][2][3] Ingestion may be harmful.[2][3][4] Therefore, adherence to stringent safety protocols and the use of appropriate personal protective equipment are mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield.[5][6] | To protect against splashes and vapors that can cause serious eye irritation. A face shield offers an additional layer of protection for the entire face. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).[7] Double-gloving is recommended.[5] | To prevent skin contact, which can cause irritation.[1][2] Glove integrity should be checked before each use. |
| Body Protection | Flame-resistant lab coat.[5][6] For larger quantities, a chemical-resistant apron is advised. | To protect against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood is required.[1][8][9] If ventilation is inadequate, a NIOSH/MSHA-approved respirator with organic vapor cartridges is necessary.[1] | To prevent inhalation of vapors or dust which may cause respiratory irritation.[1][3] |
Safe Handling and Operational Workflow
Proper handling procedures are critical to minimize exposure and ensure a safe laboratory environment. Always work in a designated area equipped with an eyewash station and a safety shower.[1][8]
Table 2: Standard Operating Procedure for Handling this compound
| Step | Procedure | Safety Precaution |
| 1. Preparation | Before handling, ensure all necessary PPE is available and in good condition. Review the Safety Data Sheet (SDS). Prepare your workspace within a certified chemical fume hood. | Prevents exposure from the outset and ensures preparedness for emergencies. |
| 2. Weighing and Transfer | Dispense the chemical carefully to avoid generating dust or aerosols. Use a spatula for solids. Close the container tightly after use. | Minimizes inhalation and contamination of the work area. |
| 3. Reaction Setup | If used in a reaction, add the compound to the reaction vessel within the fume hood. Ensure all glassware is properly secured. | Prevents accidental spills and releases of the chemical. |
| 4. Post-Handling | Decontaminate the work surface with an appropriate solvent. Wash hands thoroughly with soap and water after removing gloves.[1][3] | Removes any residual chemical contamination from the work area and personal contact. |
Below is a diagram illustrating the standard workflow for handling this compound in a laboratory setting.
Spill Management and Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is necessary to mitigate harm.
Table 3: Emergency Response Plan
| Incident | Procedure |
| Small Spill | Restrict access to the area. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., sand or vermiculite).[5] Collect the material into a sealed, labeled container for hazardous waste disposal.[2][8] |
| Large Spill | Evacuate the laboratory immediately and alert institutional safety personnel.[5] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes.[2][9] Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[2][9] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[2][10] Seek immediate medical attention. |
Disposal Plan
All waste containing this compound must be treated as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.[8][11]
Table 4: Chemical Waste Disposal Protocol
| Waste Type | Disposal Procedure |
| Unused Chemical | Dispose of in the original container or a clearly labeled, sealed hazardous waste container. Follow institutional and local regulations for chemical waste disposal.[1][10] |
| Contaminated Materials | Any materials that have come into contact with the chemical (e.g., gloves, absorbent pads, weighing paper) must be collected in a designated, sealed hazardous waste container.[5] |
| Empty Containers | Rinse empty containers thoroughly with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines. |
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.es [fishersci.es]
- 3. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 4. tcichemicals.com [tcichemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 7. americanchemistry.com [americanchemistry.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. chemos.de [chemos.de]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




